Benzyl piperazine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-44-6 | |
| Record name | 1-Cbz-Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxypiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzyl Piperazine-1-carboxylate from Piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of benzyl (B1604629) piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of a reliable synthetic methodology, complete with detailed experimental protocols and quantitative data to ensure reproducibility.
Introduction
Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity. The selective functionalization of the piperazine ring is crucial for the synthesis of novel therapeutic agents. This guide focuses on the preparation of benzyl piperazine-1-carboxylate, a mono-substituted piperazine derivative, via a robust and selective protection-acylation-deprotection strategy. This method offers excellent control over the reaction, minimizing the formation of undesired di-substituted byproducts.
Synthetic Strategy Overview
The synthesis of this compound from piperazine is most effectively achieved through a three-step process designed to ensure selective mono-N-functionalization. This strategy involves:
-
Mono-N-Boc Protection of Piperazine: The initial step involves the protection of one of the nitrogen atoms of piperazine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is performed in a mixed solvent system and yields mono-Boc-protected piperazine.
-
N-Benzoylation: The remaining unprotected secondary amine of the mono-Boc-piperazine is then acylated using benzyl chloroformate (CbzCl) in the presence of a base.
-
Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.
This multi-step approach is favored for its high selectivity and the production of a clean product.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine)
This procedure outlines the selective mono-protection of piperazine.
Materials:
-
Piperazine hexahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
2.5N Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine piperazine hexahydrate (30.16 g, 0.1536 mol), water (150 mL), and tert-butanol (185 mL).
-
Cool the mixture to 5°C with stirring.
-
Slowly add 24.4 mL of 2.5N sodium hydroxide solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (13.5 g, 0.061 mol) to the reaction mixture.
-
Stir the mixture for one hour at 5-6°C, then allow it to warm to room temperature and stir overnight.
-
Remove the tert-butanol under reduced pressure.
-
Filter the resulting solid.
-
Extract the filtrate three times with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cool the residue in an ice-water bath to obtain the white solid product, tert-butyl piperazine-1-carboxylate.[1]
Step 2: Synthesis of tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate
This protocol describes the acylation of the mono-protected piperazine.
Materials:
-
tert-butyl piperazine-1-carboxylate
-
Benzyl chloroformate (CbzCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate (10 g, 54 mmol) and triethylamine (8.2 mL) in 120 mL of dichloromethane in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (9.2 g, 54 mmol) in 100 mL of dichloromethane.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Wash the residue with ethyl acetate, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be purified by flash column chromatography to obtain tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate.[1]
Step 3: Synthesis of this compound
This final step involves the deprotection of the Boc group.
Materials:
-
tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate (4.14 g, 12.9 mmol) in 30 mL of dichloromethane and cool to 0°C.
-
Add 10 mL of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature until the starting material has disappeared.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with 150 mL of 1N sodium hydroxide solution.
-
Extract the aqueous layer twice with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain the final product, this compound.[1]
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | tert-butyl piperazine-1-carboxylate | Piperazine hexahydrate | Boc₂O, NaOH | tert-Butanol/Water | High | >95% |
| 2 | tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | tert-butyl piperazine-1-carboxylate | CbzCl, TEA | Dichloromethane | Good to Excellent | >95% (after chromatography) |
| 3 | This compound | tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | TFA | Dichloromethane | High | >98% |
Experimental Workflow and Signaling Pathways
The logical flow of the synthetic process is visualized in the following diagrams.
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
References
Benzyl Piperazine-1-Carboxylate: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, reactivity, and handling of Benzyl (B1604629) Piperazine-1-Carboxylate (also known as 1-(Benzyloxycarbonyl)piperazine or 1-Cbz-Piperazine). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.
Core Chemical Properties
Benzyl piperazine-1-carboxylate is a biochemical reagent widely utilized as a building block in organic synthesis and for life science-related research.[1][2][3] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31166-44-6 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][4] |
| Molecular Weight | 220.27 g/mol | [1][5] |
| Density | 1.142 g/mL at 25 °C | [4] |
| Boiling Point | 158-161 °C at 1.4 mmHg | [4] |
| 352.4 ± 30.0 °C at 760 mmHg | [1] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| >230 °F | [4][6] | |
| Refractive Index | n20/D 1.546 | [4] |
| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |
| LogP | 1.17 | [1] |
| PSA (Polar Surface Area) | 41.57 Ų | [1] |
Reactivity and Applications
This compound is a key organic intermediate, primarily due to the presence of the versatile piperazine (B1678402) ring and the benzyloxycarbonyl (Cbz or Z) protecting group.[7]
-
Nucleophilic Reactivity : The secondary amine within the piperazine ring is nucleophilic and can participate in various reactions, such as alkylation, acylation, and arylation, to introduce diverse functionalities.
-
Protecting Group Chemistry : The Cbz group is a common amine-protecting group. It is stable to many reaction conditions but can be readily removed, typically by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This deprotection regenerates the free amine, allowing for subsequent synthetic transformations.
-
Applications in Drug Discovery : The piperazine scaffold is a privileged structure in medicinal chemistry. This compound serves as a precursor for the synthesis of novel piperazine derivatives. For instance, it has been used in the development of potent melanocortin-4 receptor antagonists with potential anxiolytic-like activity.[1] It is also a component in the synthesis of macrocyclic, triazine-based receptor molecules.
Experimental Protocols: Synthesis
A common synthetic route to prepare this compound involves a three-step process starting from piperazine hexahydrate.[7]
Step 1: Monoprotection of Piperazine with Boc Anhydride
-
Reaction Setup : In an ice bath, combine 30.16 g (0.1536 mol) of piperazine hexahydrate, 150 mL of water, and 185 mL of tert-butanol (B103910). Cool the mixture to 5°C.
-
Reagent Addition : Slowly add 24.4 mL of 2.5N sodium hydroxide (B78521), followed by the slow addition of 13.5 g (0.061 mol) of di-tert-butyl dicarbonate.
-
Reaction : Stir the mixture for one hour at 5-6°C and then overnight at room temperature.
-
Workup : Remove the tert-butanol under reduced pressure. Filter the resulting solid. Extract the filtrate three times with dichloromethane (B109758). Wash the organic layers with water and brine, then dry with anhydrous magnesium sulfate.
-
Isolation : Concentrate the solution under reduced pressure and cool in an ice-water bath to obtain the white solid product, tert-butyl piperazine-1-carboxylate.
Step 2: Introduction of the Cbz Group
-
Reaction Setup : Dissolve 10 g (54 mmol) of tert-butyl piperazine-1-carboxylate and 8.2 mL of triethylamine (B128534) in 120 mL of dichloromethane and cool to 0°C.
-
Reagent Addition : Slowly add a solution of 9.2 g (54 mmol) of benzyl chloroformate in 100 mL of dichloromethane.
-
Reaction : Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or other appropriate methods).
-
Workup : Remove the solvent under reduced pressure. Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine. Dry the organic layer with anhydrous sodium sulfate.
-
Purification : Evaporate the solvent and purify the product, tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate, using flash column chromatography.
Step 3: Selective Deprotection of the Boc Group
-
Reaction Setup : Dissolve 4.14 g (12.9 mmol) of the product from Step 2 in 30 mL of dichloromethane and cool to 0°C.
-
Reagent Addition : Add 10 mL of trifluoroacetic acid (TFA).
-
Reaction : Stir the mixture at room temperature until the starting material disappears.
-
Workup : Remove the solvent under reduced pressure. Neutralize the residue with 1N sodium hydroxide (150 mL) and extract twice with dichloromethane to yield the final product, this compound.
Safety and Handling
This compound is classified as an irritant.[5] Appropriate safety precautions must be observed during handling and use.
-
GHS Classification : Warning.[5]
-
Hazard Statements :
-
Precautionary Statements :
-
Personal Protective Equipment (PPE) : Use of eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is recommended.[1]
-
First Aid :
-
Eyes : In case of contact, rinse immediately with plenty of water and seek medical advice.[4]
-
Skin : Wash off immediately with plenty of water.
-
Ingestion/Inhalation : Move to fresh air and seek medical attention.
-
-
Storage : Store in a cool, dry, and well-ventilated place.[8]
This guide consolidates publicly available data to assist researchers. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8]
References
- 1. Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6 | Chemsrc [chemsrc.com]
- 2. Benzyl piperazine-1-carboxylate_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [chembk.com]
- 5. This compound | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
The Multifaceted Mechanism of Action of Benzylpiperazine (BZP) in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpiperazine (BZP), a synthetic compound belonging to the piperazine (B1678402) class, has garnered significant attention in the scientific community due to its complex pharmacological profile and its history of recreational use. Initially investigated as a potential antidepressant, its stimulant properties, akin to those of amphetamine, led to its discontinuation for therapeutic development but also fueled its emergence as a psychoactive substance.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of BZP in biological systems, focusing on its interactions with key molecular targets. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
While the user's initial query specified "Benzyl piperazine-1-carboxylate," a thorough review of the scientific literature indicates a lack of substantial research on this specific derivative. The vast majority of pharmacological data pertains to the parent compound, Benzylpiperazine (BZP). Therefore, this guide will focus on the well-documented mechanism of action of BZP.
Core Mechanism of Action: A Tripartite Interaction with Monoaminergic Systems
The primary mechanism of action of Benzylpiperazine revolves around its ability to modulate the synaptic concentrations of the monoamine neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][3][4] BZP achieves this through a combination of three distinct but interconnected actions:
-
Monoamine Transporter Interaction: BZP acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] This interaction leads to two key effects:
-
Reuptake Inhibition: By binding to these transporters, BZP competitively inhibits the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.
-
Neurotransmitter Release: More significantly, BZP acts as a monoamine releaser, inducing a non-exocytotic efflux of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synapse.[1][3][6] This action is similar to that of amphetamines.
-
-
α2-Adrenergic Receptor Antagonism: BZP exhibits a high affinity for and acts as an antagonist at α2-adrenergic receptors.[6][7] These receptors are typically located presynaptically and function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine. By blocking these receptors, BZP disinhibits the presynaptic neuron, leading to an enhanced release of norepinephrine.[6][7]
-
Serotonin Receptor Agonism: BZP also functions as a non-selective agonist at a variety of serotonin receptors.[6][7] Its interaction with subtypes such as 5-HT2A may contribute to some of its psychoactive effects, while interactions with other subtypes could be responsible for some of its peripheral side effects.[6][7]
This multifaceted mechanism of action, often described as "messy," results in a significant elevation of synaptic monoamines, leading to its characteristic stimulant and euphoric effects.[2]
Quantitative Pharmacological Data
To provide a clearer understanding of BZP's interaction with its primary targets, the following tables summarize the available quantitative data. It is important to note that while EC50 values for neurotransmitter release are available, comprehensive Ki or IC50 values from radioligand binding assays for all relevant transporters and receptors are not consistently reported in the literature.
| Target | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | Release EC50 | 175 | Rat | [6][7] |
| Norepinephrine Transporter (NET) | Release EC50 | 62 | Rat | [6][7] |
| Serotonin Transporter (SERT) | Release EC50 | 6050 | Rat | [6][7] |
Table 1: Benzylpiperazine Potency for Monoamine Release.
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 | [6][7] |
| d-amphetamine | 25 | 7 | 1765 | [6][7] |
| d-methamphetamine | 25 | 12 | 736 | [6][7] |
Table 2: Comparative Potency of Benzylpiperazine and Amphetamines for Monoamine Release.
Key Experimental Methodologies
The elucidation of BZP's mechanism of action has been dependent on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
In Vitro Neurotransmitter Release Assay
This assay is crucial for determining the potency of a compound to induce the release of monoamine neurotransmitters from presynaptic terminals.
Objective: To quantify the EC50 value for BZP-induced release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, 0.1 mM pargyline, 2 mM ascorbic acid), gassed with 95% O2/5% CO2
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)
-
Benzylpiperazine solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass-Teflon homogenizer
-
Water bath
-
Centrifuge
Protocol:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal care protocols and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with the appropriate radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 30 minutes at 37°C in a shaking water bath. This allows for the uptake of the radiolabel into the nerve terminals.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes.
-
Add varying concentrations of BZP or vehicle control to the tubes.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for neurotransmitter release.
-
Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the released radioactivity from that remaining in the synaptosomes.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Calculate the percentage of neurotransmitter release for each BZP concentration relative to the total radioactivity in the synaptosomes.
-
-
Data Analysis:
-
Plot the percentage of release against the log concentration of BZP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals, providing a dynamic view of a drug's neurochemical effects.
Objective: To measure the effect of BZP administration on extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
Benzylpiperazine solution for injection (e.g., intraperitoneal)
-
Anesthesia (e.g., isoflurane)
-
Dental cement
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small hole above the target brain region (e.g., nucleus accumbens).
-
Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes using a refrigerated fraction collector.
-
Administer BZP or vehicle to the animal.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.
-
The HPLC system separates the neurotransmitters, and the electrochemical detector measures their concentration.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in each sample.
-
Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
-
Plot the percentage change in neurotransmitter concentration over time.
-
Conditioned Place Preference (CPP)
The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.
Objective: To determine if BZP produces a conditioned place preference, indicating its rewarding potential.
Materials:
-
Rats or mice
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Benzylpiperazine solution for injection
-
Vehicle solution (e.g., saline)
-
Video tracking software (optional, for automated data collection)
Protocol:
-
Pre-Conditioning Phase (Baseline Preference):
-
On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow it to freely explore all chambers for a set period (e.g., 15-20 minutes).
-
Record the time spent in each of the distinct outer chambers to determine any initial preference.
-
-
Conditioning Phase:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer BZP to the animal and immediately confine it to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration.
-
The assignment of the drug-paired chamber can be biased (drug paired with the initially non-preferred side) or unbiased (randomly assigned).
-
-
Test Phase:
-
On the test day (typically 24 hours after the last conditioning session), place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the test phase and the pre-conditioning phase.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests that the drug has rewarding properties.
-
Signaling Pathways and Logical Relationships
The complex interplay of BZP with the monoaminergic system can be visualized through signaling pathway diagrams.
Caption: BZP's multifaceted mechanism of action.
Caption: Experimental workflow for BZP analysis.
Conclusion
Benzylpiperazine exerts its effects on biological systems through a complex and multifaceted mechanism of action. Its primary interaction with monoamine transporters, leading to both reuptake inhibition and neurotransmitter release, is the cornerstone of its stimulant properties. This is further modulated by its antagonism of α2-adrenergic receptors and its direct agonism at various serotonin receptors. The quantitative data, while not exhaustive, clearly indicates a potent effect on dopamine and norepinephrine release, with a lesser impact on serotonin.
The experimental methodologies detailed in this guide provide a framework for the continued investigation of BZP and novel psychoactive substances. A deeper understanding of the precise binding affinities at a wider range of receptor subtypes and the downstream signaling cascades activated by BZP would provide a more complete picture of its pharmacological profile. Such knowledge is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions for individuals who have used this substance. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of the neuropharmacology of benzylpiperazine and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Cbz-Piperazine: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperazinecarboxylic acid benzyl (B1604629) ester, commonly known as Cbz-piperazine, is a vital heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a piperazine (B1678402) ring mono-protected with a carbobenzyloxy (Cbz) group, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] The presence of a protected secondary amine and an available secondary amine allows for sequential and controlled functionalization, making it an invaluable tool in the design and synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of Cbz-piperazine, including its physicochemical properties, synthesis, and its multifaceted applications in drug discovery, with a focus on oncology, neuroscience, and infectious diseases. We will delve into detailed experimental protocols and present quantitative data to illustrate its utility as a cornerstone in the development of next-generation pharmaceuticals.
Physicochemical Properties of Cbz-Piperazine
Cbz-piperazine is a white to off-white solid at room temperature and is soluble in various organic solvents such as dichloromethane (B109758) and dimethyl sulfoxide, with limited solubility in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31166-44-6 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 158-161 °C at 1.4 mmHg | [3] |
| Density | 1.142 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.546 | [3] |
| Solubility | Soluble in dichloromethane, dimethyl sulfoxide; limited solubility in water | [1] |
Synthesis and Reactions of Cbz-Piperazine
The Cbz protecting group on one of the piperazine nitrogens allows for selective reactions at the unprotected secondary amine. This strategic protection is crucial for the synthesis of asymmetrically substituted piperazine derivatives.
General Experimental Protocols
1. Synthesis of Cbz-Piperazine:
A common method for the synthesis of Cbz-piperazine involves the reaction of piperazine with benzyl chloroformate.
-
Procedure: To a solution of excess piperazine in a suitable solvent (e.g., dichloromethane or an aqueous system with a base like sodium bicarbonate), benzyl chloroformate is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours. After the reaction is complete, the product is isolated through extraction and purified by crystallization or column chromatography.
2. Amide Coupling with Cbz-Piperazine:
Cbz-piperazine can be readily acylated at the unprotected secondary amine to form amide bonds, a common linkage in many pharmaceutical agents.
-
Procedure: To a solution of a carboxylic acid and a coupling agent (e.g., EDC·HCl, HATU) in an anhydrous aprotic solvent (e.g., DMF, DCM), a base (e.g., DIPEA, triethylamine) is added. Cbz-piperazine is then added to the mixture, and the reaction is stirred at room temperature until completion. The product is typically isolated by aqueous workup and purified by chromatography.[4]
3. Reductive Amination with Cbz-Piperazine:
The secondary amine of Cbz-piperazine can undergo reductive amination with aldehydes or ketones to form a new carbon-nitrogen bond.
-
Procedure: Cbz-piperazine and an aldehyde or ketone are dissolved in a suitable solvent (e.g., dichloromethane, methanol). A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added portion-wise. The reaction is stirred at room temperature until the starting materials are consumed. The product is then isolated after an aqueous workup and purified by column chromatography.[5][6]
4. Cbz-Deprotection:
The Cbz group can be removed under various conditions, most commonly by catalytic hydrogenation, to liberate the secondary amine for further functionalization.
-
Procedure: Cbz-protected piperazine derivative is dissolved in a suitable solvent (e.g., methanol, ethanol). A palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected product.
Cbz-Piperazine in Drug Discovery and Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The use of Cbz-piperazine as a starting material allows for the precise introduction of various pharmacophores, leading to compounds with a wide range of biological activities.
Applications in Oncology
1. Histone Deacetylase (HDAC) Inhibitors:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Several potent HDAC inhibitors incorporate a piperazine moiety, often derived from Cbz-piperazine, which acts as a linker connecting the zinc-binding group to the cap group.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| Inhibitor 6b | HDAC6 | 31 | [7] |
| Inhibitor 7b | HDAC6 | 105.5 | [7] |
| Inhibitor 8b | HDAC6 | 54.2 | [7] |
| Inhibitor 9b | HDAC6 | 99.5 | [7] |
2. B-cell lymphoma 2 (Bcl-2) Family Protein Inhibitors:
The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer treatment. Cbz-piperazine derivatives have been utilized to develop potent and selective inhibitors of anti-apoptotic Bcl-2 proteins.
| Compound | Target | Kᵢ (µM) | Reference(s) |
| ECPU-0001 | Bcl-2 | 5.72 | [8] |
Applications in Neuroscience
The piperazine scaffold is a common feature in many centrally acting agents due to its ability to interact with various neurotransmitter receptors. Cbz-piperazine serves as a key intermediate in the synthesis of ligands for dopamine (B1211576) and serotonin (B10506) receptors.[9]
1. Dopamine Receptor Ligands:
Dopamine receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Arylpiperazine derivatives, often synthesized from Cbz-piperazine, are a major class of dopamine receptor modulators.
| Compound | Target | Kᵢ (nM) | K𝘥 (nM) | Reference(s) |
| WC-10 | D₃ Receptor | - | - | [10] |
| [³H]WC-10 | D₃ Receptor (human) | - | - | [10] |
| [³H]WC-10 | D₃ Receptor (rat) | - | - | [10] |
| [³H]raclopride | D₂ₗ Receptor (human) | - | 1.6 | [10] |
| [³H]raclopride | D₃ Receptor (human) | - | 18 | [10] |
2. Serotonin Receptor Ligands:
Serotonin receptors are involved in the regulation of mood, anxiety, and cognition, making them important targets for antidepressants and anxiolytics. Cbz-piperazine is a versatile starting material for the synthesis of various serotonin receptor ligands.
| Compound Class | Target | IC₅₀ (nM) | Reference(s) |
| 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene (B151609) sulfonamides | 5-HT₇ Receptor | 12-580 | [11] |
| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides | 5-HT₇ Receptor | 12-580 | [11] |
Cbz-Piperazine as a Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC. Piperazine-containing linkers, often synthesized using Cbz-piperazine derivatives, can impart favorable properties such as increased rigidity and improved solubility upon protonation.[12][13][14] The pKa of the piperazine nitrogen can be modulated by the neighboring chemical groups, which in turn affects the protonation state and physicochemical properties of the PROTAC.[13][14]
Signaling Pathways and Workflows
Visualizing the complex biological and chemical processes is essential for a deeper understanding of the role of Cbz-piperazine in medicinal chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by Cbz-piperazine derivatives and a general experimental workflow for their synthesis.
Signaling Pathways
Caption: Bcl-2 signaling pathway and the intervention of Cbz-piperazine-based inhibitors.
Caption: HDAC signaling pathway and the role of Cbz-piperazine-based inhibitors.
Caption: Serotonin and Dopamine signaling pathways modulated by Cbz-piperazine derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis of Cbz-piperazine derivatives.
Conclusion
Cbz-piperazine has firmly established itself as a cornerstone building block in medicinal chemistry. Its synthetic tractability, coupled with the pharmacological significance of the piperazine scaffold, has enabled the development of a vast number of potent and selective modulators of various biological targets. From oncology to neuroscience, Cbz-piperazine continues to be a key starting material in the quest for novel therapeutics. The detailed protocols, quantitative data, and pathway analyses presented in this guide underscore the versatility and importance of Cbz-piperazine, providing a valuable resource for researchers and scientists dedicated to the art and science of drug discovery. As synthetic methodologies and our understanding of disease biology evolve, the applications of this remarkable building block are poised to expand even further, solidifying its legacy in the development of future medicines.
References
- 1. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]
- 2. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Z-哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-Cbz-piperazine | CymitQuimica [cymitquimica.com]
- 10. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Technical Guide to the Physicochemical Properties of N-Cbz-Piperazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-piperazine (Benzyl 1-piperazinecarboxylate). This information is critical for its application in medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of a wide range of pharmaceutical agents. The following sections detail its key properties, present standardized experimental protocols for their determination, and illustrate relevant workflows.
Core Physicochemical Data
The fundamental physicochemical parameters of N-Cbz-piperazine are summarized in the table below. These values are essential for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 220.27 g/mol | [3][4][5][6] |
| Boiling Point | 158-161 °C at 1.4 mmHg[4][5] | [4][5] |
| 352.4 °C at 760 mmHg | [2][3] | |
| Density | 1.142 g/mL at 25 °C[4][5] | [4][5] |
| logP | 1.17 | [3] |
| Predicted pKa | 8.44 ± 0.10 | [4] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethyl sulfoxide[1]. Sparingly soluble in chloroform (B151607) and methanol[4][5]. Limited solubility in water[1]. | [1][4][5] |
| Appearance | White to off-white solid[1] or colorless to pale yellow oil[4]. | [1][4] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for determining the key physicochemical properties of N-Cbz-piperazine.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7][8]
Methodology: Capillary Method [9]
-
Sample Preparation: A small amount of finely powdered, dry N-Cbz-piperazine is packed into a capillary tube, which is sealed at one end.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[7]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][10]
-
Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value reported.[11]
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is the temperature at which its vapor pressure equals the external pressure.[12]
Methodology: Capillary Method (Siwoloboff's Method) [13][14]
-
Sample Preparation: A small amount of liquid N-Cbz-piperazine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil or water).[14]
-
Heating and Observation: The bath is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13][14] The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[13][14]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[12]
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.[15] It is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]
Methodology: Shake-Flask Method [15]
-
Sample Preparation: An excess amount of solid N-Cbz-piperazine is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[15]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Calculation: The determined concentration represents the solubility of N-Cbz-piperazine in that solvent at that temperature.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-Cbz-piperazine, it indicates the pH at which the compound is 50% ionized.
Methodology: Potentiometric Titration [17][18]
-
Sample Preparation: A known amount of N-Cbz-piperazine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[17]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been neutralized.[19][20]
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.[21]
Methodology: Shake-Flask Method [22][23][24]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[24]
-
Partitioning: A known amount of N-Cbz-piperazine is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]
-
Phase Separation: The funnel is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of N-Cbz-piperazine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
The following diagrams illustrate key workflows and the synthetic utility of N-Cbz-piperazine.
Caption: Workflow from synthesis to application of N-Cbz-piperazine.
Caption: Experimental workflow for logP determination.
This guide provides a foundational understanding of the physicochemical properties of N-Cbz-piperazine, essential for its effective utilization in research and development. The provided experimental protocols offer standardized approaches to enable the generation of reliable and comparable data.
References
- 1. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]
- 2. 1-CBZ-piperazine | 31166-44-6 [chemnet.com]
- 3. Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6 | Chemsrc [chemsrc.com]
- 4. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6 [chemicalbook.com]
- 5. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6 [amp.chemicalbook.com]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 24. LogP / LogD shake-flask method [protocols.io]
Spectroscopic Profile of Benzyl piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl piperazine-1-carboxylate (C₁₂H₁₆N₂O₂), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.29 | m | 5H | Ar-H |
| 5.14 | s | 2H | -O-CH ₂-Ar |
| 3.48 | t, J=5.1 Hz | 4H | -N(CH ₂)₂- |
| 2.83 | t, J=5.1 Hz | 4H | -NH(CH ₂)₂- |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 154.9 | C =O |
| 136.8 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.9 | Ar-C H |
| 127.8 | Ar-C H |
| 67.2 | -O-C H₂-Ar |
| 46.0 (br) | -N(C H₂)₂- |
| 44.1 | -NH(C H₂)₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Medium, Broad | N-H Stretch |
| 3032 | Medium | Aromatic C-H Stretch |
| 2945, 2860 | Strong | Aliphatic C-H Stretch |
| 1695 | Strong | C=O Stretch (Urethane) |
| 1498, 1455 | Medium | Aromatic C=C Stretch |
| 1240 | Strong | C-N Stretch |
| 1130 | Strong | C-O Stretch |
| 740, 698 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 220.12 | 45 | [M]⁺ (Molecular Ion) |
| 176.10 | 15 | [M - C₂H₄N]⁺ |
| 108.06 | 100 | [C₇H₈O]⁺ |
| 91.05 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 56.05 | 60 | [C₃H₆N]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Multifaceted Biological Activities of Benzyl Piperazine-1-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyl (B1604629) piperazine-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds across various therapeutic areas, including oncology, infectious diseases, and neurology. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important class of molecules.
Anticancer Activity
Benzyl piperazine-1-carboxylate derivatives have shown significant promise as anticancer agents, primarily through the modulation of apoptosis and cell signaling pathways. A notable target for these compounds is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.
A series of benzylpiperazine derivatives were designed and synthesized as selective inhibitors of Mcl-1.[1] One of the most potent compounds exhibited a Ki value of 0.18 μM for Mcl-1, with high selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL.[1] The inhibitory activity of these compounds is crucial for inducing apoptosis in cancer cells that overexpress Mcl-1.
Quantitative Data for Anticancer Activity
| Compound/Derivative | Target | Assay | Activity (IC50/Ki) | Cell Line(s) | Reference |
| Benzylpiperazine Derivative | Mcl-1 | Binding Assay | Ki = 0.18 µM | - | [1] |
| Quinoxalinylpiperazine Derivative | - | Cytotoxicity Assay | IC50 = 0.011 - 0.021 µM | Various | |
| Benzothiazole-piperazine Derivative | - | Cytotoxicity Assay | GI50 = 3.1 µM | HUH-7 (Liver) | |
| Benzothiazole-piperazine Derivative | - | Cytotoxicity Assay | GI50 = 9.2 µM | MCF7 (Breast) | |
| 4-phenyl-substituted benzothiazole-piperazine | - | Cytotoxicity Assay | GI50 = 4.5 µM | HCT-116 (Colon) |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Mcl-1 in Apoptosis
The following diagram illustrates the role of Mcl-1 in the apoptotic pathway and how its inhibition by this compound derivatives can promote cancer cell death.
Neurological Activity
Derivatives of benzyl piperazine (B1678402) have demonstrated significant activity in the central nervous system (CNS), with potential applications in the treatment of neurodegenerative diseases and pain. Key targets include sigma (σ) receptors and acetylcholinesterase (AChE).
Sigma (σ) Receptor Binding
A series of benzylpiperazine derivatives have been developed as high-affinity ligands for the σ1 receptor.[2] One compound, in particular, displayed a very high affinity for the σ1 receptor with a Ki of 1.6 nM and a high selectivity over the σ2 receptor.[2]
Acetylcholinesterase (AChE) Inhibition
Several 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors.[3] The most potent compound in this series exhibited an IC50 value of 0.91 µM.[3]
Quantitative Data for Neurological Activity
| Compound/Derivative | Target | Assay | Activity (Ki/IC50) | Reference |
| Benzylpiperazinyl Derivative | σ1 Receptor | Radioligand Binding | Ki = 1.6 nM | [2] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | Acetylcholinesterase | Enzyme Inhibition (Ellman's) | IC50 = 0.91 µM | [3] |
| Thiazole-substituted benzoylpiperazine derivative | Acetylcholinesterase | Enzyme Inhibition (Ellman's) | IC50 = 0.8023 µM |
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Non-labeled (+)-Pentazocine or Haloperidol (for non-specific binding)
-
This compound derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a fixed concentration (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known σ1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway: Acetylcholinesterase in Synaptic Transmission
The following diagram illustrates the role of acetylcholinesterase in breaking down acetylcholine (B1216132) in the synaptic cleft and how its inhibition can enhance cholinergic neurotransmission.
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents.
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Organism | Assay | Activity (MIC) | Reference |
| Ciprofloxacin Derivative | Ciprofloxacin-resistant P. aeruginosa | Broth Dilution | 16 µg/mL | |
| Piperazine-thiadiazole Derivative | S. aureus | Broth Dilution | 16 µg/mL | |
| Piperazine-thiadiazole Derivative | B. subtilis | Broth Dilution | 16 µg/mL | |
| Piperazine-thiadiazole Derivative | E. coli | Broth Dilution | 8 µg/mL |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis of this compound Derivatives
A general and straightforward method for the synthesis of N-substituted piperazine derivatives involves the reaction of piperazine with a suitable electrophile, such as a benzyl halide. To achieve mono-substitution, one of the nitrogen atoms of the piperazine ring is often protected.
General Synthetic Workflow
The following diagram outlines a common synthetic route for preparing this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, neurological, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the preclinical findings.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
The Benzyl Piperazine-1-Carboxylate Scaffold: A Versatile Framework for Modern Drug Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals. This whitepaper explores the burgeoning potential of the benzyl (B1604629) piperazine-1-carboxylate core as a privileged scaffold in medicinal chemistry. It delves into the synthesis, pharmacological activities, and structure-activity relationships of its derivatives, offering a roadmap for the development of novel therapeutics across a range of disease areas, including oncology, neuropharmacology, and infectious diseases.
The piperazine (B1678402) ring is a cornerstone of numerous FDA-approved drugs, and its incorporation into the benzyl piperazine-1-carboxylate structure provides a unique combination of synthetic tractability and diverse biological activity.[1] This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this promising molecular framework.
Quantitative Analysis of Biological Activity
The this compound scaffold has given rise to a multitude of derivatives with potent and selective biological activities. The following tables summarize key in vitro data for representative compounds across different therapeutic targets.
Anticancer Activity
Derivatives of the this compound core have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (nM) | Reference |
| Quinoxalinyl-piperazines | Compound 6r | Various | 6.1 - 17 | [2] |
| Piperazine Amides | Compound 3 | MDA-MB-231 | 11,300 | |
| Benzothiazole-piperazines | Compounds 1h and 1j | HUH-7, MCF-7, HCT-116 | Not specified, but most active | [3] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | Compounds 31, 32, 35, 37 | MCF7 | Not specified, but high selective activity | [4] |
| Benzhydryl Piperazines | Compound 3c | HCT-116 | 4,630 | [5] |
| Benzhydryl Piperazines | Compound 3c | A-549 | 5,710 | [5] |
| Benzhydryl Piperazines | Compound 3c | MIAPaCa-2 | 30,110 | [5] |
Neuroreceptor Binding Affinity
The versatility of the scaffold is further highlighted by its derivatives' ability to selectively target various neuroreceptors, indicating potential applications in treating neurological and psychiatric disorders.
| Compound Class | Derivative Example | Target Receptor | Ki (nM) | Reference |
| 6-(4-Benzylpiperazin-1-yl)benzodioxanes | Compound 2d | Dopamine (B1211576) D4 | High affinity (specific value not provided) | [6] |
| 1-(2-Naphthyl methyl)-4-benzyl piperazine | Compound 29 | Sigma | Nanomolar range | [7] |
| Benzylpiperazine Derivatives | Most potent compound | Mcl-1 | 180 | [8] |
| Benzylpiperazine Derivatives | Compound 15 | σ1 | Not specified, but high selectivity | [9] |
| Benzylpiperazine Derivatives | Compound 24 | σ1 | Not specified, but high selectivity | [9] |
| Arylpiperazine Derivatives | Compound 38 (ST 280) | Dopamine D3 | 0.5 | [10] |
| Arylpiperazine Derivatives | Compound 38 (ST 280) | Dopamine D2L | 76.4 | [10] |
Key Experimental Protocols
To aid in the replication and extension of pivotal studies, this section details the methodologies for key experiments cited in the literature.
Synthesis of this compound Derivatives
A general and adaptable synthetic route for preparing a wide array of this compound derivatives is outlined below. This multi-step process allows for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.
General synthetic workflow for this compound derivatives.
Step 1: Protection of Piperazine Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield 1-Boc-piperazine. This step selectively protects one of the nitrogen atoms, allowing for regioselective functionalization of the other.
Step 2: Introduction of the Benzyl Carbamate 1-Boc-piperazine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine, to afford 1-Cbz-4-Boc-piperazine.
Step 3: Deprotection of the Boc Group The Boc protecting group is selectively removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the core scaffold, this compound.
Step 4: Derivatization The newly freed secondary amine of this compound can then be subjected to a variety of chemical transformations, including alkylation, acylation, arylation, and reductive amination, to generate a library of diverse derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for a period of 24 to 72 hours.
-
Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of cell viability against the compound concentration.
Radioligand Binding Assay for Neuroreceptor Affinity
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.
Workflow for a radioligand binding assay.
Protocol:
-
Cell membranes expressing the target receptor are prepared and homogenized.
-
The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the modulation of neurotransmitter receptor signaling.
Apoptosis Induction by Anticancer Derivatives
Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Intrinsic apoptosis pathway modulated by Mcl-1 inhibitors.
Some benzylpiperazine derivatives act as selective inhibitors of Mcl-1, an anti-apoptotic member of the Bcl-2 family.[8] By inhibiting Mcl-1, these compounds prevent it from sequestering the pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.
Modulation of Dopaminergic and Serotonergic Pathways
The this compound scaffold is a key component of ligands that target dopamine and serotonin (B10506) receptors, which are crucial for regulating mood, cognition, and motor control.
Simplified signaling of dopamine and serotonin receptors.
Many arylpiperazine derivatives of this scaffold exhibit high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT7 receptors.[11][12] These receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling cascades that regulate neuronal excitability and gene expression. The ability of these compounds to act as antagonists, agonists, or partial agonists at these receptors underscores their potential for treating a range of neuropsychiatric conditions.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic accessibility and the diverse biological activities of its derivatives make it a "privileged" structure in medicinal chemistry. The data and protocols presented in this guide highlight the significant progress made in harnessing the potential of this scaffold.
Future research should focus on further exploring the vast chemical space around this core, with an emphasis on improving selectivity and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation compounds with enhanced therapeutic profiles. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the this compound scaffold is poised to remain a valuable tool in the development of innovative medicines.
References
- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 2. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 4. air.unimi.it [air.unimi.it]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Benzyl Piperazine-1-Carboxylate Interactions: A Technical Guide
Abstract
The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized, such as in the benzyl (B1604629) piperazine-1-carboxylate framework, these molecules exhibit a wide range of pharmacological activities, including anticancer, antidepressant, anxiolytic, and antimicrobial effects.[2][3][4] This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interactions of benzyl piperazine-1-carboxylate derivatives with their biological targets. It details the computational workflows, summarizes key quantitative data from various studies, and outlines the underlying experimental and computational protocols for researchers in drug discovery and development.
Introduction: The Significance of the Piperazine Scaffold
The piperazine heterocycle is a cornerstone in modern drug discovery, recognized for its versatile binding properties that allow interaction with a multitude of biological targets.[1] Its two nitrogen atoms can act as hydrogen bond acceptors and donors, enhancing interactions with biological receptors and improving the aqueous solubility and bioavailability of drug candidates.[1] Derivatives of this scaffold are being investigated for a wide array of therapeutic applications.
Computational, or in-silico, modeling has become an indispensable tool in this field. By simulating the interactions between a ligand (the piperazine derivative) and its target protein, researchers can predict binding affinity, understand the mechanism of action, and rationally design more potent and selective drug candidates before committing to costly and time-consuming laboratory synthesis. This guide focuses on the application of these computational techniques to the this compound class of molecules.
In-Silico Modeling Workflow
The process of modeling ligand-target interactions is a multi-step workflow that integrates various computational tools to build a predictive model of molecular behavior. The typical workflow begins with preparing the structures of both the ligand and the target protein, proceeds to molecular docking to predict the binding pose, and often concludes with molecular dynamics simulations to assess the stability of the predicted complex.
Caption: A generalized workflow for in-silico molecular docking studies.
Key Biological Targets and In-Silico Findings
Research has shown that this compound derivatives can interact with several important biological targets. The following sections summarize the findings from molecular docking studies against these targets.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Acetylcholinesterase is a key target in the treatment of Alzheimer's disease.[5] Inhibiting this enzyme increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Molecular docking studies have been used to evaluate novel piperazine derivatives as potential AChE inhibitors.[5][6]
In one study, a series of piperdinyl and benzyl piperdinyl hydrazine (B178648) carbamide derivatives were designed and evaluated for their binding affinity against AChE.[6] The docking simulations, performed with AutoDock Vina, identified several compounds with superior predicted binding affinity compared to the reference drug, Donepezil (E20).[6] The interactions typically involve the xanthine (B1682287) moiety of the ligand binding to the catalytic active site (CAS) of AChE, while the arylpiperazine fragment occupies the peripheral binding site (PAS).[5]
Table 1: Docking Results of Piperazine Derivatives against Acetylcholinesterase (AChE)
| Compound ID | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Predicted pIC₅₀ |
|---|---|---|---|
| PBB-8 | -12.1 | 0.0013 | 8.8747 |
| PBB-10 | -11.8 | 0.0022 | 8.6547 |
| PBB-3 | -11.4 | 0.0044 | 8.3613 |
| PBB-5 | -11.4 | 0.0044 | 8.3613 |
| PAC-10 | -10.4 | 0.0236 | 7.6279 |
| PAC-8 | -10.2 | 0.0330 | 7.4812 |
| PAC-5 | -10.0 | 0.0463 | 7.3345 |
Data sourced from a study on novel piperdinyl and benzyl piperdinyl hydrazine carbamide derivatives.[6]
Caption: Signaling pathway showing AChE inhibition by a piperazine derivative.
Sigma-1 Receptor (S1R) Modulation
The Sigma-1 Receptor (S1R) is implicated in various neuropsychiatric disorders.[3] Computational studies have been employed to discover and analyze piperazine-based compounds with high affinity for S1R.[7] In a notable study, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified as a potent S1R agonist with a Kᵢ value comparable to the reference compound haloperidol.[7] Molecular dynamics simulations were used to elucidate the crucial amino acid residues involved in the interaction.[7]
Table 2: Binding Affinities of Piperazine Derivatives for Sigma-1 Receptor (S1R)
| Compound | Kᵢ (nM) |
|---|---|
| Compound 1 | 3.2 |
| Haloperidol (Ref) | 2.5 |
Data sourced from a study on piperidine/piperazine-based compounds.[7]
Monoamine Oxidase-A (MAO-A) Inhibition
Monoamine oxidase (MAO) enzymes are significant drug targets for neurological disorders.[8] A study on thiazolylhydrazine-piperazine derivatives revealed selective and potent inhibition of MAO-A. The most effective compound, 3e , demonstrated a competitive and reversible inhibition profile with an IC₅₀ value more potent than the reference inhibitors.[8] Molecular modeling helped to understand the specific interaction modes between the compound and the MAO-A enzyme.[8]
Table 3: MAO-A Inhibition by Thiazolylhydrazine-Piperazine Derivatives
| Compound | MAO-A IC₅₀ (µM) |
|---|---|
| Compound 3e | 0.057 ± 0.002 |
| Moclobemide (Ref) | 6.061 ± 0.262 |
| Clorgiline (Ref) | 0.062 ± 0.002 |
Data sourced from a study on thiazolylhydrazine-piperazine derivatives.[8]
Antimicrobial and Anticancer Activity
The versatility of the piperazine scaffold extends to antimicrobial and anticancer applications.[2][4][9] In one study, newly synthesized 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles were evaluated.[2] Molecular docking using the Glide tool was performed to probe the ligand-binding interactions. The results indicated that compound 3c showed a better binding profile with the target protein (PDB: 1FJG) compared to the standard drug ciprofloxacin, suggesting its potential as an antibacterial agent.[2] Similarly, compounds 3a and 3b showed significant anticancer activity.[2]
Table 4: Docking Scores of Benzimidazole-Piperazine Derivatives
| Compound | Glide Docking Score | Prime/MMGBSA Binding Energy |
|---|---|---|
| 3a | -4.56 | -44.56 |
| 3b | -4.21 | -41.28 |
| 3c | -5.67 | -51.21 |
| Ciprofloxacin (Ref) | -4.98 | -48.91 |
Data sourced from a study on new benzimidazole (B57391) derivatives.[2]
Methodologies and Protocols
The successful application of in-silico modeling relies on rigorous and well-defined protocols. This section provides a generalized methodology based on the cited literature.
Protocol: Molecular Docking
Objective: To predict the preferred binding orientation and affinity of a ligand to a target protein.
1. Software Preparation:
- Docking Software: AutoDock Vina, Glide (Schrödinger Suite), or similar.[6][7]
- Visualization Software: PyMOL, Chimera, or Discovery Studio.
- Structure Preparation Tools: AutoDock Tools, Maestro (Schrödinger), or similar.
2. Target Protein Preparation:
- Obtention: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1FJG for antimicrobial studies, or structures for AChE, S1R).[2]
- Cleaning: Remove all non-essential water molecules, co-crystallized ligands, and co-factors from the PDB file.
- Protonation: Add polar hydrogen atoms to the protein structure. This is crucial for defining potential hydrogen bonds.
- Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges).
3. Ligand Preparation:
- Structure Generation: Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
- 3D Conversion & Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step finds the most stable 3D conformation of the ligand.
- Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds (torsions) for the ligand.
4. Docking Simulation:
- Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid must be carefully chosen to cover the entire binding pocket.
- Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the grid box.
- Scoring: The program will generate multiple possible binding poses, each ranked by a scoring function that estimates the binding free energy (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding affinity.
5. Post-Docking Analysis:
- Pose Selection: Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most probable.
- Interaction Analysis: Visualize the selected ligand-protein complex. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Conclusion
In-silico modeling is a powerful and efficient strategy for the design and optimization of novel drug candidates based on the this compound scaffold. As demonstrated through studies on targets like acetylcholinesterase, the Sigma-1 Receptor, and various microbial proteins, computational techniques such as molecular docking and molecular dynamics provide critical insights into ligand-target interactions. These methods allow for the rapid screening of virtual compound libraries, the prediction of binding affinities, and the elucidation of binding modes, thereby guiding synthetic efforts toward molecules with enhanced potency and specificity. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the development of the next generation of therapeutics.
References
- 1. This compound | 31166-44-6 | Benchchem [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]
- 4. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) piperazine-1-carboxylate, also known as 1-Cbz-piperazine, is a valuable building block in medicinal chemistry. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine (B1678402) nitrogens allows for selective functionalization of the secondary amine. N-alkylation of this secondary amine yields a diverse array of 4-alkyl-1-Cbz-piperazines, which are key intermediates in the synthesis of pharmacologically active compounds. Many N-substituted piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, exhibiting activities such as antimicrobial, anticancer, and antipsychotic effects.[1][2]
These application notes provide detailed protocols for the two primary methods of N-alkylation of benzyl piperazine-1-carboxylate: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Data Presentation
The following table summarizes typical yields for the N-alkylation of piperazine derivatives under various conditions. While specific yields for every combination of this compound and alkylating agent are not exhaustively documented in a single source, the data presented provides a representative overview of expected outcomes based on analogous reactions.
| Starting Material | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| This compound | 1,3-Dibromopropane | Direct Alkylation | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Piperazine hexahydrate | o-Methylbenzyl bromide | Direct Alkylation | HCl (in situ salt) | Ethanol | 70°C | 2.5 | 89 | [4] |
| Piperazine hexahydrate | n-Amyl bromide | Direct Alkylation | HCl (in situ salt) | Ethanol | 70°C | 1.5 | 64 | [4] |
| N-Acetylpiperazine | n-Butyl bromide | Direct Alkylation | K₂CO₃ | Acetonitrile (B52724) | Reflux | Overnight | 88 | |
| Secondary Amine (generic) | Alkyl bromide | Direct Alkylation | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Amine (generic) | Aldehyde/Ketone | Reductive Amination | Sodium cyanoborohydride | DMF | Not specified | 6 - 24 | Not specified | [5] |
| Secondary Amine (generic) | Aldehyde | Reductive Amination | Sodium triacetoxyborohydride (B8407120) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Two primary methodologies for the N-alkylation of this compound are detailed below: Direct N-Alkylation and Reductive Amination.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (50-80°C, or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This two-step, one-pot procedure involves the formation of an intermediate iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel with nitrogen inlet
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane or 1,2-dichloroethane.
-
If required, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.[5]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final N-alkylated product.
Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation of this compound.
Representative Signaling Pathway: CXCR4
N-alkylated piperazine derivatives have been identified as antagonists of the CXCR4 receptor, a GPCR involved in cancer metastasis and HIV entry.[3][6] The diagram below illustrates a simplified CXCR4 signaling cascade, which can be modulated by such antagonists.
Caption: Simplified CXCR4 signaling pathway modulated by N-alkyl piperazine antagonists.
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 6. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Benzyl Piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and target engagement. Benzyl (B1604629) piperazine-1-carboxylate serves as a key building block in the synthesis of these inhibitors, offering a versatile handle for the introduction of the piperazine moiety.
This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors utilizing benzyl piperazine-1-carboxylate. It is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel kinase-targeted therapeutics.
Core Synthetic Strategies
The synthesis of kinase inhibitors using this compound typically involves two key transformations:
-
N-Arylation of this compound: The secondary amine of the piperazine ring is coupled with an aryl or heteroaryl halide. The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction for this purpose, offering high yields and broad substrate scope.
-
Deprotection of the Benzyl Carbamate: The benzyloxycarbonyl (Cbz) protecting group is removed to liberate the second piperazine nitrogen. This is commonly achieved through catalytic hydrogenation (hydrogenolysis). The newly exposed secondary amine is then available for further functionalization, often through amide bond formation or another N-arylation reaction, to complete the synthesis of the target kinase inhibitor.
Featured Kinase Inhibitor Syntheses
This section details the application of this compound in the synthesis of inhibitors targeting several important kinase families.
Bcr-Abl Inhibitors (e.g., Imatinib Analogs)
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Imatinib, a potent Bcr-Abl inhibitor, features a prominent piperazine moiety.
Signaling Pathway:
Caption: Bcr-Abl Signaling Pathway.
Experimental Workflow:
Caption: Synthesis of Imatinib Analogs.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers.
Signaling Pathway:
Caption: EGFR Signaling Pathway.
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.
Signaling Pathway:
Caption: JNK Signaling Pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using piperazine-based strategies.
Table 1: Bcr-Abl Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Imatinib | Bcr-Abl | 250 | K562 | [1] |
| Compound 8 | Bcr-Abl | 310 | K562 | [2] |
| Compound 9 | Bcr-Abl | >10000 | K562 | [2] |
| Compound 10 | Bcr-Abl | 480 | K562 | [1] |
Table 2: EGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 37 | A431 | N/A |
| Erlotinib | EGFR | 2 | H358 | N/A |
| Compound 3p | EGFR | 80 | A549 | [3] |
Table 3: JNK Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 1 | JNK3 | 1.0 | [4] |
| Compound 1 | JNK1 | 0.49 | [4] |
| Compound 4g | JNK3 | 0.02 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N'-Cbz-piperazine.
Protocol 2: General Procedure for N-Cbz Deprotection by Hydrogenolysis
This protocol outlines the deprotection of the benzyloxycarbonyl group via catalytic hydrogenation.
Materials:
-
N-Aryl-N'-Cbz-piperazine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the N-aryl-N'-Cbz-piperazine in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Secure the vessel in the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the system with an inert gas (argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N-aryl-piperazine. The product is often of sufficient purity for the next step, but can be further purified by crystallization or chromatography if necessary.
Protocol 3: General Procedure for Amide Coupling
This protocol describes the formation of an amide bond between the deprotected piperazine and a carboxylic acid.
Materials:
-
N-Aryl-piperazine
-
Carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the N-aryl-piperazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Protocol 4: Kinase Activity Assay (General)
This protocol provides a general framework for determining the in vitro inhibitory activity (IC50) of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In the wells of a microplate, add the kinase, substrate, and inhibitor at various concentrations. Include a control with no inhibitor (DMSO only).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The synthetic routes, primarily involving Buchwald-Hartwig amination and subsequent functionalization, are robust and adaptable to various kinase targets. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for therapeutic applications. Careful optimization of reaction conditions and purification procedures is essential for obtaining high-quality compounds for biological evaluation.
References
- 1. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols: Benzyl Piperazine-1-Carboxylate in the Synthesis of CNS-Active Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzyl (B1604629) piperazine-1-carboxylate as a key intermediate in the synthesis of Central Nervous System (CNS)-active agents. The following sections include protocols for the synthesis of representative compounds, quantitative biological data, and diagrams of relevant signaling pathways.
Introduction
Benzyl piperazine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the development of novel therapeutics targeting the CNS. Its piperazine (B1678402) moiety offers a scaffold that can be readily functionalized to interact with various biological targets, while the benzyl carboxylate group serves as a convenient protecting group that can be removed under specific conditions. This document focuses on two prominent classes of CNS-active agents derived from this precursor: Histone Deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases and Sigma-1 (σ1) receptor ligands for pain management.
I. Synthesis of CNS-Active Agents: Experimental Protocols
A. Synthesis of a CNS-Penetrant HDAC6 Inhibitor (KH-259)
HDAC6 inhibitors are a promising therapeutic class for neurodegenerative diseases. The inclusion of a benzylpiperazine moiety can enhance blood-brain barrier permeability.
Protocol 1: Synthesis of N-hydroxy-4-(4-(piperazin-1-yl)methyl)benzamide (a precursor to KH-259)
This protocol is adapted from the supplementary information of "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors".
Step 1: Synthesis of methyl 4-((4-(benzyloxycarbonyl)piperazin-1-yl)methyl)benzoate
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add methyl 4-(bromomethyl)benzoate (B8499459) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Step 2: Deprotection of the benzyl carboxylate group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., Methanol).
-
Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-(piperazin-1-ylmethyl)benzoate.
Step 3: Hydrolysis of the methyl ester
-
Dissolve the product from Step 2 in a mixture of Tetrahydrofuran (THF) and water.
-
Add an excess of Lithium hydroxide (B78521) (LiOH) (e.g., 3-5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~4-5.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(piperazin-1-ylmethyl)benzoic acid.
Step 4: Amide coupling to form the hydroxamic acid
-
To a solution of the carboxylic acid from Step 3 in a suitable solvent (e.g., N,N-Dimethylformamide (DMF)), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 5: Deprotection of the THP group
-
Dissolve the product from Step 4 in a suitable solvent (e.g., Methanol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Concentrate the mixture and purify the residue by column chromatography to afford the final product.
B. Synthesis of a σ1 Receptor Ligand
Sigma-1 receptor ligands are being investigated for their potential in treating neuropathic pain. The benzylpiperazine scaffold is a common feature in many potent and selective σ1 ligands.
Protocol 2: Synthesis of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one
This protocol is adapted from the supplementary information of "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects".
Step 1: Synthesis of 1-(piperazin-1-yl)-3-cyclohexylpropan-1-one
-
To a solution of 3-cyclohexylpropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve an excess of piperazine (e.g., 5 eq) in anhydrous DCM.
-
Slowly add the activated acid solution to the piperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Step 2: N-alkylation with 4-methoxybenzyl chloride
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., Acetonitrile), add 4-methoxybenzyl chloride (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Add a catalytic amount of potassium iodide (KI).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
II. Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of representative CNS-active agents synthesized using this compound as a starting material or key intermediate.
Table 1: HDAC Inhibitory Activity of Benzylpiperazine Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity (HDAC1/HDAC6) |
| KH-259 | >10 | 0.26 | >38 |
| Analog 1 | 4.4 | 0.11 | 40 |
| Analog 2 | >10 | 0.55 | >18 |
Data extracted from "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors".
Table 2: Binding Affinity of Benzylpiperazine Derivatives for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
| Ligand A | 1.6 | 1416 | 885 |
| Ligand B | 2.5 | 1185 | 474 |
| Ligand C | 3.8 | 1600 | 421 |
Data extracted from "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects".
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow and the signaling pathways modulated by the synthesized CNS-active agents.
Caption: Synthetic workflow for an HDAC6 inhibitor precursor.
Caption: HDAC6 signaling in neuroprotection.
Caption: Sigma-1 receptor signaling in pain modulation.
Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl Piperazine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of chemical compounds. Piperazine (B1678402) and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. Benzyl (B1604629) piperazine-1-carboxylate serves as a versatile building block for the synthesis of N-substituted piperazines. This document provides detailed application notes and protocols for the use of benzyl piperazine-1-carboxylate in solid-phase synthesis, facilitating the generation of diverse piperazine-based compound libraries.
The protocols outlined below describe a general workflow for the immobilization of this compound onto a solid support, subsequent diversification of the piperazine core, and final cleavage and purification of the desired products.
Core Concepts and Workflow
The solid-phase synthesis strategy using this compound involves three main stages:
-
Immobilization: The piperazine scaffold is anchored to a solid support, typically a polymeric resin. In this proposed workflow, the secondary amine of this compound is coupled to a suitable resin, such as a pre-activated Merrifield or Wang resin.
-
Diversification: With the piperazine core immobilized, the free functional groups can be readily modified through a variety of chemical reactions to introduce diversity. This can include acylation, sulfonation, or alkylation of the piperazine nitrogen.
-
Cleavage: The final compound is released from the solid support for purification and biological evaluation. The choice of cleavage cocktail depends on the nature of the linker and the protecting groups used.
Figure 1: General workflow for the solid-phase synthesis of piperazine derivatives.
Experimental Protocols
Materials and Equipment
-
This compound
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Rink Amide resin
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Piperidine
-
Reagents: Acyl chlorides, sulfonyl chlorides, alkyl halides, coupling reagents (e.g., HBTU), scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (MS) for product characterization
-
FT-IR spectrometer for reaction monitoring
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol) and DIPEA (6.0 mmol) in DMF (5 mL).
-
Coupling Reaction: Drain the solvent from the swollen resin and add the solution from step 2.
-
Reaction Conditions: Shake the mixture at 50 °C for 16-24 hours.
-
Washing: After the reaction, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Confirmation of Immobilization (Optional): The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the C-Cl stretching band of the Merrifield resin and the appearance of new bands corresponding to the piperazine derivative.[1][2]
| Step | Reagent/Solvent | Amount | Time | Temperature |
| Resin Swelling | DMF | 10 mL/g resin | 1 hour | RT |
| Coupling Solution | This compound | 3.0 mmol | - | - |
| DIPEA | 6.0 mmol | - | - | |
| DMF | 5 mL | - | - | |
| Coupling Reaction | - | - | 16-24 hours | 50 °C |
| Washing | DMF, DCM, Methanol | 3 x 10 mL each | - | RT |
Table 1: Reagents and conditions for immobilization on Merrifield resin.
Protocol 2: Diversification of Resin-Bound Piperazine
This protocol provides a general procedure for the acylation of the secondary amine on the immobilized piperazine.
-
Resin Swelling: Swell the resin-bound piperazine (from Protocol 1) in DCM (10 mL) for 30 minutes.
-
Acylation Solution: In a separate flask, dissolve the desired acyl chloride (5.0 mmol) and DIPEA (10.0 mmol) in DCM (5 mL).
-
Acylation Reaction: Drain the solvent from the swollen resin and add the acylation solution.
-
Reaction Conditions: Shake the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Reaction Monitoring: The completion of the acylation can be monitored by a colorimetric test (e.g., Kaiser test) or by FT-IR spectroscopy, observing the appearance of a new amide carbonyl band.[1][2]
| Step | Reagent/Solvent | Amount | Time | Temperature |
| Resin Swelling | DCM | 10 mL/g resin | 30 min | RT |
| Acylation Solution | Acyl Chloride | 5.0 mmol | - | - |
| DIPEA | 10.0 mmol | - | - | |
| DCM | 5 mL | - | - | |
| Acylation Reaction | - | - | 4-6 hours | RT |
| Washing | DCM, DMF | 3 x 10 mL each | - | RT |
Table 2: General conditions for acylation of resin-bound piperazine.
Figure 2: Diversification of the immobilized piperazine scaffold.
Protocol 3: Cleavage from Rink Amide Resin and Deprotection
This protocol describes the cleavage of the final product from a Rink Amide resin, which is commonly used for the synthesis of carboxamides. The benzyl carbamate (B1207046) (Cbz) protecting group is also cleaved under these acidic conditions.
-
Resin Preparation: Place the dried, derivatized resin (0.1 mmol) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin.
-
Reaction Conditions: Shake the mixture at room temperature for 2-4 hours.[3][4]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with a small amount of fresh TFA (2 x 1 mL), and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether (10 mL).
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude product under vacuum.
| Step | Reagent/Solvent | Composition | Volume/Amount | Time | Temperature |
| Cleavage Cocktail | TFA/TIS/H₂O | 95:2.5:2.5 v/v/v | 2 mL | - | - |
| Cleavage Reaction | - | - | - | 2-4 hours | RT |
| Precipitation | Diethyl ether | - | 10 mL | - | Cold |
Table 3: Conditions for cleavage from Rink Amide resin.
Protocol 4: Product Purification and Analysis
-
Purification: Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[5]
-
Fraction Collection: Collect fractions containing the desired product based on UV absorbance.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
| Parameter | Condition |
| Purification | |
| Column | Preparative C18 RP-HPLC |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on compound hydrophobicity |
| Analysis | |
| Column | Analytical C18 RP-HPLC |
| Detection | UV (e.g., 214 nm, 254 nm) |
| Mass Spectrometry | ESI-MS to confirm molecular weight |
Table 4: General parameters for product purification and analysis.
Conclusion
The protocols detailed above provide a comprehensive framework for the utilization of this compound in solid-phase synthesis. By employing these methods, researchers can efficiently generate libraries of diverse piperazine derivatives for screening in drug discovery programs. The flexibility of the piperazine scaffold, combined with the efficiency of solid-phase synthesis, offers a powerful platform for the development of novel therapeutic agents. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 2. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. bachem.com [bachem.com]
Application Notes and Protocols for the Deprotection of Cbz-Piperazine via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in the construction of complex molecules central to drug development. Its removal is a critical step, and catalytic hydrogenolysis stands out as a mild, efficient, and high-yielding method for the deprotection of Cbz-protected compounds, such as Cbz-piperazine. This process involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen, facilitated by a metal catalyst, typically palladium on carbon (Pd/C). The reaction is valued for its clean nature, often producing toluene (B28343) and carbon dioxide as the primary byproducts, which are easily removed.
These application notes provide detailed protocols for the deprotection of Cbz-piperazine using both classical hydrogenolysis with hydrogen gas and transfer hydrogenolysis, offering researchers a selection of methods to suit different laboratory setups and substrate requirements.
Key Parameters Influencing Hydrogenolysis
The success and efficiency of the Cbz deprotection of piperazine (B1678402) are governed by several critical parameters:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, with typical loadings of 5% or 10%. For substrates that are prone to catalyst poisoning, Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can be a more effective alternative. The physical properties of the catalyst, such as palladium particle size and its distribution on the carbon support, are critical for its efficiency.[1]
-
Solvent: The choice of solvent significantly impacts the reaction rate. Common solvents include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF).
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus. Alternatively, transfer hydrogenolysis utilizes a hydrogen donor in situ, such as ammonium (B1175870) formate (B1220265) (HCOONH₄) or formic acid (HCOOH), which can be advantageous for laboratories not equipped for handling hydrogen gas.[2]
-
Temperature and Pressure: Most hydrogenolysis reactions for Cbz deprotection proceed efficiently at room temperature and atmospheric pressure. However, for more challenging substrates, elevated temperature and pressure may be required.
Experimental Protocols
Two primary methods for the hydrogenolytic deprotection of Cbz-piperazine are detailed below.
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This is a widely used method known for its clean reaction profile and high yields.[1]
Materials:
-
Cbz-piperazine
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol%)
-
Methanol (or ethanol, ethyl acetate, THF)
-
Celite
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Reaction flask equipped with a stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-piperazine (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation Setup: Seal the flask and flush the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine. Further purification can be achieved by crystallization or chromatography if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method avoids the use of gaseous hydrogen, making it a safer alternative for some laboratory settings.[2]
Materials:
-
Cbz-piperazine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or ethanol)
-
Celite
-
Reaction flask equipped with a stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-piperazine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C followed by ammonium formate (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate and its byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Data Presentation
The following table summarizes typical conditions and outcomes for the deprotection of Cbz-protected amines, providing a general reference for optimizing the deprotection of Cbz-piperazine. Specific yields for Cbz-piperazine may vary depending on the exact conditions and scale of the reaction.
| Substrate (General) | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Cbz-amine | 10% Pd/C (5-10) | H₂ (balloon) | MeOH | Room Temp | 2-16 h | High | [1] |
| N-Cbz-amine | 10% Pd/C | HCOONH₄ | MeOH | Room Temp | 1-4 h | High | [2] |
| Cbz-phenylalanine | 5% Pd/C | H₂ | Alcoholic Solvent | Not specified | Shorter reaction time | High | [3] |
| O-benzyl protected N-Boc-tyrosine | 10% Pd/C | H₂ (flow) | EtOH:EtOAc (1:1) | 60 | Not specified | 100% conversion | [4] |
| N-Cbz protected pyrrolidine | 10% Pd/C | H₂ (flow) | Not specified | 80 | Not specified | 98 | [4] |
Mandatory Visualization
Caption: Experimental workflow for the hydrogenolytic deprotection of Cbz-piperazine.
Caption: Overall reaction for the deprotection of Cbz-piperazine via hydrogenolysis.
References
Application Notes and Protocols for the Purification of Benzyl Piperazine-1-carboxylate via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) piperazine-1-carboxylate, also known as 1-Cbz-piperazine, is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine (B1678402) moiety is a common scaffold in drug discovery, and its controlled functionalization is paramount for the development of novel therapeutics. Following its synthesis, effective purification of benzyl piperazine-1-carboxylate is essential to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a rapid and efficient technique for the purification of this intermediate on a laboratory and pilot scale.
This document provides a detailed protocol for the purification of this compound using flash column chromatography. The methodology is based on established chemical principles and data from the purification of structurally related piperazine derivatives.
Chromatographic Theory and Compound Properties
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. The polarity of the target compound and its impurities dictates the choice of the mobile phase. This compound possesses moderate polarity due to the presence of the carbamate (B1207046) and the piperazine ring.
Key Compound Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Colorless oil or white solid |
| Boiling Point | 158-161 °C at 1.4 mmHg |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Flash chromatography column
-
Eluent-rated pump or air pressure source
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC development chamber
-
UV lamp (254 nm)
-
Hexane (B92381) (or heptane), analytical grade
-
Ethyl acetate (B1210297), analytical grade
-
Rotary evaporator
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound to ensure good separation on the column.
-
Prepare TLC Eluents: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it onto a TLC plate.
-
Develop the Plate: Place the TLC plate in a development chamber containing the chosen eluent.
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Select Eluent: Identify the eluent system that provides an Rf value of ~0.2-0.3 for the product spot and good separation from impurities.
Flash Column Chromatography Protocol
This protocol outlines a gradient elution method, which generally provides better separation and more efficient use of solvent compared to isocratic elution.
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. Gently tap the column to dislodge any air bubbles.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane over 10-20 column volumes. The exact gradient profile should be optimized based on the TLC analysis.
-
Maintain a constant flow rate to ensure good separation.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume throughout the elution process.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Post-Purification Analysis
-
Purity Assessment: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Structural Confirmation: The identity of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical parameters for the flash chromatography purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate and gradually increase. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Adjust based on TLC analysis. |
| Final Eluent | 30-50% Ethyl Acetate in Hexane | May need to be adjusted depending on the impurity profile. |
| TLC Rf of Product | ~0.2-0.3 | In an optimized eluent system for good separation. |
| Detection | UV (254 nm) | For visualizing spots on TLC plates. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
Application of Benzyl Piperazine-1-Carboxylate in Parallel Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) piperazine-1-carboxylate, also known as 1-Cbz-piperazine, is a versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a nucleophilic secondary amine within the piperazine (B1678402) ring and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it an ideal scaffold for the parallel synthesis of diverse compound libraries. The Cbz group provides robust protection during initial synthetic steps and can be selectively removed under mild conditions, allowing for subsequent diversification at the N1-position. The secondary amine at the N4-position serves as a key point for the introduction of a wide array of substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
This document provides detailed application notes and protocols for the utilization of benzyl piperazine-1-carboxylate in solid-phase parallel synthesis, a cornerstone of modern high-throughput chemistry. The methodologies outlined below are designed to guide researchers in the efficient construction of piperazine-based libraries for screening and lead optimization.
Core Concepts in Parallel Synthesis using this compound
The strategic application of this compound in parallel synthesis hinges on a few key principles:
-
Solid-Phase Synthesis: The piperazine scaffold is anchored to a solid support (resin), facilitating the use of excess reagents to drive reactions to completion and simplifying purification through simple washing and filtration steps.
-
Orthogonal Protection: The Cbz group is orthogonal to many common protecting groups used in solid-phase synthesis, such as Fmoc and Boc, allowing for selective deprotection and functionalization at different stages of the synthesis.
-
Two Points of Diversity: The piperazine core offers two distinct points for diversification: the N4-nitrogen and, after deprotection of the Cbz group, the N1-nitrogen. This allows for the creation of highly complex and diverse libraries from a single scaffold.
Below is a conceptual workflow illustrating the general strategy for parallel library synthesis using this compound.
Figure 1. General workflow for parallel synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a diverse library of N-substituted piperazines derived from this compound. These are representative procedures and may require optimization based on the specific building blocks and reagents used.
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the piperazine scaffold to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM.
-
Add the solution to the swollen resin and shake at room temperature for 2-4 hours.
-
To cap any unreacted trityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Diversification at the N4-Position
This protocol outlines three common diversification reactions at the N4-position of the immobilized piperazine.
A. Acylation with Acyl Chlorides
-
Swell the resin-bound piperazine (1.0 eq) in anhydrous DCM.
-
Dissolve the desired acyl chloride (3.0 eq) and DIPEA (3.0 eq) in anhydrous DCM.
-
Add the solution to the resin and shake at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
B. Sulfonylation with Sulfonyl Chlorides
-
Swell the resin-bound piperazine (1.0 eq) in anhydrous DCM.
-
Dissolve the desired sulfonyl chloride (3.0 eq) and pyridine (B92270) (3.0 eq) in anhydrous DCM.
-
Add the solution to the resin and shake at room temperature for 6-8 hours.
-
Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
C. Reductive Amination with Aldehydes
-
Swell the resin-bound piperazine (1.0 eq) in a 1% acetic acid solution in DMF.
-
Add the desired aldehyde (5.0 eq) and shake for 1 hour.
-
Add sodium triacetoxyborohydride (B8407120) (5.0 eq) and shake at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 3: Cbz Deprotection and Diversification at the N1-Position
This protocol describes the removal of the Cbz protecting group, followed by a second diversification step.
A. Cbz Deprotection
-
Swell the N4-diversified resin in DCM.
-
Prepare a deprotection cocktail of 1M TMSBr and 1M thioanisole (B89551) in trifluoroacetic acid (TFA).
-
Add the deprotection cocktail to the resin and shake at room temperature for 2-4 hours.
-
Drain the cocktail and wash the resin thoroughly with DCM (5x).
-
Neutralize the resin by washing with a 10% DIPEA solution in DMF (2x) for 5 minutes each.
-
Wash the resin with DMF (3x) and DCM (3x).
B. Amidation with Carboxylic Acids (N1-Position)
-
Swell the deprotected resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3.0 eq) with a coupling agent such as HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 15 minutes.
-
Add the activated carboxylic acid solution to the resin and shake at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under vacuum.
Figure 2. Detailed experimental workflow for a two-step diversification.
Protocol 4: Cleavage of the Final Product from the Resin
This final step releases the synthesized compounds into solution for analysis and screening.
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Collection vials
Procedure:
-
Swell the final, fully diversified resin in DCM.
-
Prepare a cleavage cocktail, typically 50-95% TFA in DCM (the concentration may need to be optimized depending on the stability of the synthesized compounds).
-
Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.
-
Drain the solution containing the cleaved product into a collection vial.
-
Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the product.
-
Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator to yield the crude product.
-
The crude products can then be purified by techniques such as preparative HPLC-MS.
Data Presentation
Table 1: Representative Yields for N4-Acylation and N1-Amidation
| Entry | R1-COCl | R2-COOH | Overall Yield (%) | Purity by LC-MS (%) |
| 1 | Benzoyl chloride | Acetic acid | 65 | >95 |
| 2 | 4-Chlorobenzoyl chloride | Propionic acid | 62 | >90 |
| 3 | Cyclohexanecarbonyl chloride | Benzoic acid | 70 | >95 |
| 4 | Thiophene-2-carbonyl chloride | 4-Methoxybenzoic acid | 55 | >85 |
Table 2: Comparison of Reaction Conditions for N4-Sulfonylation
| Entry | Sulfonyl Chloride | Base | Reaction Time (h) | Yield (%) | Purity by LC-MS (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | 6 | 75 | >95 |
| 2 | Toluenesulfonyl chloride | DIPEA | 8 | 72 | >90 |
| 3 | Dansyl chloride | Pyridine | 6 | 68 | >95 |
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. Its bifunctional nature, combined with the robustness of solid-phase synthesis techniques, allows for the efficient generation of thousands of discrete compounds for high-throughput screening. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to design and execute their own library synthesis campaigns, ultimately accelerating the pace of drug discovery and development.
References
Application of Benzyl Piperazine-1-Carboxylate in PROTAC Linker Synthesis: A Detailed Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand. The composition and structure of the linker are paramount as they influence the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation. Piperazine (B1678402) moieties are frequently incorporated into PROTAC linkers to enhance rigidity, solubility, and metabolic stability.[1][2][3] Benzyl (B1604629) piperazine-1-carboxylate serves as a key building block in the synthesis of these linkers, offering a stable protecting group that allows for selective functionalization of the piperazine core.
This application note provides detailed protocols and data for the use of benzyl piperazine-1-carboxylate in the synthesis of PROTAC linkers, focusing on the common and robust method of amide bond formation.
Application Notes
The synthesis of piperazine-containing PROTAC linkers often involves a multi-step process. The use of a protected piperazine derivative, such as this compound (Cbz-piperazine), is crucial to ensure selective reaction at one of the nitrogen atoms, while the other remains available for subsequent conjugation steps. The carbobenzyloxy (Cbz) protecting group is advantageous due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
A common synthetic strategy involves the coupling of a carboxylic acid-bearing warhead or E3 ligase ligand with the free amine of a piperazine derivative. In the context of using this compound, one of the piperazine nitrogens is protected by the Cbz group, leaving the other nitrogen free to react. This is typically achieved by starting with mono-Cbz-piperazine.
The primary application of this compound in this context is in amide bond formation, a cornerstone of PROTAC linker assembly.[1] This reaction is typically facilitated by peptide coupling reagents.
Experimental Protocols
The following protocols describe a general procedure for the incorporation of a piperazine moiety into a PROTAC linker using a benzyl-protected piperazine derivative, followed by deprotection to allow for further functionalization or final conjugation.
Protocol 1: Amide Bond Formation using this compound
This protocol details the coupling of a carboxylic acid-functionalized molecule (warhead or E3 ligase ligand) with mono-Cbz-piperazine.
Materials:
-
Carboxylic acid-functionalized warhead or E3 ligase ligand
-
This compound (mono-Cbz-piperazine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-functionalized component (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected piperazine-linked intermediate.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to liberate the free amine for subsequent reactions.
Materials:
-
Cbz-protected piperazine-linked intermediate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected intermediate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine-linked product. This product can often be used in the next step without further purification.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of piperazine-containing intermediates relevant to PROTAC linker synthesis. The data is compiled from analogous reactions reported in the literature.
| Compound ID | Starting Carboxylic Acid | Piperazine Derivative | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Intermediate 1 | Indomethacin | tert-butyl piperazine-1-carboxylate | HATU | DMF | 3 | 79 | >95 |
| Intermediate 2 | JQ1 analogue | (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | HATU | DMF | 3 | Not specified | >95 |
| Intermediate 3 | Silmitasertib analogue | N-methyl piperazine | HATU | DMF | Not specified | Not specified | >95 |
Note: The yields and reaction times are dependent on the specific substrates and reaction conditions.
Visualizations
The following diagrams illustrate the key processes in the synthesis of a PROTAC linker using this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl piperazine-1-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of benzyl piperazine-1-carboxylate?
Common starting materials include piperazine (B1678402) (often as a hexahydrate) and a benzylating agent like benzyl chloroformate or benzyl chloride.[1][2] The synthesis may also involve a protection-deprotection strategy, using reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) for temporary protection of one of the piperazine nitrogens.[1]
Q2: What is the role of a base in this synthesis?
A base, such as triethylamine (B128534) or sodium hydroxide (B78521), is typically used to neutralize the acid (e.g., HCl) generated during the reaction between piperazine and the benzylating agent.[1][2] This is crucial for driving the reaction to completion and preventing the formation of piperazine salts, which are less reactive.
Q3: What solvents are suitable for this reaction?
Dichloromethane (B109758) is a commonly used solvent for the reaction, especially when using benzyl chloroformate.[1] Other solvents like absolute ethanol (B145695) have also been reported, particularly in syntheses involving benzyl chloride.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting materials.[1]
Q5: What are the typical storage conditions for this compound?
The product should be stored in a cool, dry place. For long-term storage, temperatures of -20°C (for up to a month, protected from light) or -80°C (for up to six months) are recommended.[3] The free base can absorb atmospheric carbon dioxide, so it should be protected during handling and storage.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration (e.g., overnight at room temperature) and that the temperature is appropriate for the specific protocol.[1] |
| Inactive reagents. | Use freshly distilled benzyl chloride or ensure the quality of benzyl chloroformate.[2] Check the purity of the piperazine starting material. | |
| Poor quality of the base or incorrect stoichiometry. | Use a dry, high-purity base like triethylamine and ensure the correct molar equivalents are added. | |
| Formation of 1,4-Dibenzylpiperazine (Disubstituted Byproduct) | Use of excess benzylating agent. | Carefully control the stoichiometry of the reactants. A slight excess of piperazine can be used to favor monosubstitution. |
| Reaction temperature is too high. | Maintain the recommended reaction temperature. For instance, the addition of benzyl chloroformate is often carried out at 0°C.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the reaction conditions to ensure complete conversion. During workup, washing with appropriate aqueous solutions (e.g., sodium bicarbonate) can help remove acidic impurities.[1] |
| Contamination with the disubstituted byproduct. | Purification by flash column chromatography is often effective in separating the mono- and disubstituted products.[1] | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Ensure complete removal of the solvent under reduced pressure. If impurities are suspected, attempt recrystallization from a suitable solvent system or perform column chromatography. |
| The free base can be an oil at room temperature. | The product can be converted to a more stable crystalline salt (e.g., dihydrochloride) for easier handling and storage.[2] |
Experimental Protocols
Method 1: Two-Step Synthesis via Boc-Protection
This method involves the protection of one piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by benzylation and deprotection.
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate
-
In an ice bath, combine piperazine hexahydrate (0.1536 moles), water (150 mL), and tert-butanol (B103910) (185 mL).
-
Cool the mixture to 5°C and slowly add 2.5N sodium hydroxide (24.4 mL).
-
Slowly add di-tert-butyl dicarbonate (0.061 moles).
-
Stir the mixture for one hour at 5-6°C, then overnight at room temperature.
-
Remove the tert-butanol under reduced pressure.
-
Filter the resulting solid.
-
Extract the filtrate three times with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry with anhydrous magnesium sulfate (B86663).
-
Filter and concentrate under reduced pressure to obtain tert-butyl piperazine-1-carboxylate.[1]
Step 2: Synthesis of benzyl 4-(tert-butoxycarbonyl)piperazine-1-carboxylate
-
Dissolve tert-butyl piperazine-1-carboxylate (54 millimoles) and triethylamine (8.2 mL) in dichloromethane (120 mL).
-
Cool the solution to 0°C.
-
Slowly add a solution of benzyl chloroformate (9.2 g, 54 millimoles) in dichloromethane (100 mL).
-
Stir the mixture at room temperature until the starting materials are consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by flash column chromatography.[1]
Step 3: Deprotection to Yield this compound
-
Dissolve the product from Step 2 (12.9 millimoles) in dichloromethane (30 mL) and cool to 0°C.
-
Add trifluoroacetic acid (10 mL).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with 1N sodium hydroxide (150 mL) and extract twice with dichloromethane.
-
Dry the combined organic layers with anhydrous magnesium sulfate and evaporate the solvent to obtain the final product.[1]
Method 2: Direct Synthesis of 1-Benzylpiperazine (B3395278) Dihydrochloride (B599025)
This method describes a more direct route to a stable salt of the desired compound.
-
Warm a solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 mL) to 65°C.
-
Dissolve piperazine dihydrochloride monohydrate (0.125 mole) in the solution.
-
With vigorous stirring, add recently distilled benzyl chloride (0.125 mole) over 5 minutes while maintaining the temperature at 65°C.
-
Stir for an additional 25 minutes at 65°C.
-
Cool the solution in an ice bath for about 30 minutes.
-
Collect the precipitated piperazine dihydrochloride by suction filtration and wash with ice-cold absolute ethanol.
-
Cool the combined filtrate and washings in an ice bath and treat with absolute ethanol saturated with dry hydrogen chloride.
-
After 10-15 minutes in the ice bath, collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry.[2]
To obtain the free base, the dihydrochloride salt can be dissolved in water, made alkaline with sodium hydroxide, and extracted with an organic solvent like chloroform.[2]
Data Presentation
Table 1: Reactant Quantities for Two-Step Synthesis (Method 1)
| Step | Reactant | Molar Quantity | Mass/Volume |
| 1 | Piperazine Hexahydrate | 0.1536 mol | 30.16 g |
| Di-tert-butyl dicarbonate | 0.061 mol | 13.5 g | |
| 2 | tert-butyl piperazine-1-carboxylate | 54 mmol | 10 g |
| Benzyl Chloroformate | 54 mmol | 9.2 g | |
| 3 | Benzyl 4-(tert-butoxycarbonyl)piperazine-1-carboxylate | 12.9 mmol | 4.14 g |
| Trifluoroacetic Acid | - | 10 mL |
Table 2: Reaction Conditions for Key Steps
| Method | Step | Temperature | Duration | Solvent |
| 1 | Boc Protection | 5-6°C then Room Temp. | 1 hr then overnight | Water/tert-butanol |
| Benzylation | 0°C then Room Temp. | Until completion | Dichloromethane | |
| Deprotection | 0°C then Room Temp. | Until completion | Dichloromethane | |
| 2 | Benzylation | 65°C | 30 minutes | Absolute Ethanol |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A generalized workflow for chemical synthesis experiments.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: N-Alkylation of Benzyl piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective mono-N-alkylation of benzyl (B1604629) piperazine-1-carboxylate. Di-alkylation is a common side reaction that reduces the yield of the desired mono-substituted product. The following sections detail strategies to mitigate this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of di-alkylated product in my reaction. What are the primary causes?
A1: The formation of a di-alkylated byproduct is primarily due to the second nitrogen atom of the mono-alkylated piperazine (B1678402) product reacting with the alkylating agent. Key factors influencing this include:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent significantly increases the probability of di-alkylation. The mono-alkylated product, once formed, competes with the starting piperazine for the remaining alkylating agent.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less reactive second nitrogen to be alkylated.
-
Basicity: The mono-alkylated piperazine is often basic enough to react further. The choice of base and solvent can influence the relative nucleophilicity of the starting material versus the mono-alkylated product.
Q2: How can I improve the selectivity for mono-alkylation?
A2: Several strategies can be employed to favor mono-alkylation:
-
Use a Large Excess of Piperazine: Employing a significant excess (3 to 10 equivalents) of benzyl piperazine-1-carboxylate relative to the alkylating agent statistically favors the reaction at the more abundant starting material, minimizing the chance of the alkylating agent reacting with the mono-alkylated product.
-
Control Reactant Addition: Slow, dropwise addition of the alkylating agent to the solution of the piperazine derivative ensures that the concentration of the alkylating agent is always low, further reducing the likelihood of di-alkylation.[1]
-
Use of a Mono-Protonated Salt: Reacting a mono-piperazinium salt with the alkylating agent can yield excellent results for mono-alkylation, essentially protecting one nitrogen atom through protonation.[2] This reduces its nucleophilicity and availability for reaction.
-
Flow Chemistry: Using a continuous flow reactor allows for precise control of stoichiometry (1:1) and reaction time, which can achieve high selectivity for the mono-alkylated product.[1]
Q3: What is the optimal temperature and solvent for this reaction?
A3: Optimal conditions are often substrate-dependent. However, general guidelines are:
-
Temperature: Start at a low temperature (e.g., 0-5 °C) during the addition of the alkylating agent to control the initial exothermic reaction, and then allow the reaction to slowly warm to room temperature.[2] Some procedures may require gentle heating (e.g., 70°C) for a short period to ensure the reaction goes to completion, but this should be monitored carefully to prevent di-alkylation.[2]
-
Solvent: Aprotic polar solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are commonly used. Non-polar solvents can also be effective, as the initial mono-alkylated salt product may precipitate out of the solution, preventing it from reacting further.[1] Ethanol is also a viable solvent, particularly when using piperazinium salts.[2]
Q4: Which base should I use, and how much?
A4: The choice of base is critical for scavenging the acid (e.g., HBr, HCl, HI) generated during the reaction.
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred. They are sufficient to neutralize the acid without significantly increasing the nucleophilicity of the mono-alkylated product.
-
Organic Bases: Hindered organic bases such as diisopropylethylamine (DIPEA) can be used. Stronger, non-nucleophilic bases are generally favored.
-
No Base (Using Excess Piperazine): When using a large excess of the piperazine starting material, it can act as both the nucleophile and the base, sequestering the generated acid.
Experimental Protocols
Protocol 1: Mono-Alkylation Using Excess Piperazine
This protocol minimizes di-alkylation by using a stoichiometric excess of this compound.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.0 eq.) in acetonitrile (ACN).
-
Add Base: Add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reactant Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the alkyl halide (1.0 eq.) in ACN and add it dropwise to the stirred piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup:
-
Filter the solid K₂CO₃ and potassium halide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography on silica (B1680970) gel to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproduct.
Protocol 2: Mono-Alkylation Using a Mono-hydrochloride Salt
This method uses the mono-protonated form of piperazine to control selectivity.[2]
-
Salt Formation: Dissolve piperazine hexahydrate (2.0 eq.) in ethanol. Add a solution of hydrochloric acid (11.5 N, 2.0 eq.) with stirring.
-
Reactant Addition: Cool the mixture to 20 °C. Slowly add the alkyl bromide (1.0 eq.) dropwise.
-
Reaction: Stir at room temperature for 2 hours, then heat at 70 °C for 30 minutes.
-
Workup:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Add water and make the solution alkaline (pH > 10) with 5N sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., chloroform, ethyl acetate).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify by distillation under reduced pressure or column chromatography.
Data Presentation
The table below summarizes typical yields for mono-alkylation of piperazine derivatives under different conditions, illustrating the impact of stoichiometry on selectivity.
| Alkylating Agent | Piperazine Equivalents | Base | Solvent | Mono-Alkylated Yield | Di-Alkylated Yield | Reference |
| m-Methylbenzyl bromide | 2.0 | HCl (to form salt) | Methanol | 74% | Not reported (low) | [2] |
| o-Methylbenzyl bromide | 2.0 | HCl (to form salt) | Ethanol | 89% | Not reported (low) | [2] |
| p-tert-Butylbenzyl bromide | 1.05 | Acetic Acid | Isopropanol | 83% | Not reported (low) | [2] |
| n-Amyl bromide | 2.0 | HCl (to form salt) | Ethanol | 64% | Not reported (low) | [2] |
Note: The patent data focuses on maximizing the mono-alkylated product; di-alkylated yields are generally minimized to trace amounts and are not explicitly reported.
Visualizations
Logical Workflow for Minimizing Di-alkylation
Caption: Decision workflow for selecting a strategy to prevent di-alkylation.
Reaction Pathway Comparison
Caption: Kinetic pathways for mono-alkylation vs. di-alkylation.
References
Technical Support Center: Synthesis of Benzyl Piperazine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzyl (B1604629) piperazine-1-carboxylate.
Troubleshooting Guide & FAQs
Controlling Selectivity and Side Reactions
Q1: My reaction is producing a significant amount of the disubstituted byproduct, 1,4-bis(benzyloxycarbonyl)piperazine. How can I improve the yield of the mono-substituted product?
A1: The formation of the disubstituted piperazine (B1678402) is a common side reaction due to the presence of two reactive secondary amine groups on the piperazine starting material. Several strategies can be employed to favor mono-substitution:
-
Use of a Protecting Group: A robust method is to first protect one of the piperazine nitrogens with a temporary protecting group, such as a tert-butoxycarbonyl (Boc) group. The remaining unprotected nitrogen can then be reacted with benzyl chloroformate. Subsequent removal of the Boc group will yield the desired mono-substituted product.[1][2][3]
-
Protonation of Piperazine: An alternative one-pot method involves the in-situ formation of a piperazine mono-salt (e.g., piperazine monohydrochloride).[2] The protonation of one nitrogen atom deactivates it, thereby directing the reaction to the unprotected nitrogen and suppressing the formation of the disubstituted byproduct.[2]
-
Control of Stoichiometry: While less precise, using a large excess of piperazine can statistically favor mono-substitution. However, this complicates the purification process as the unreacted piperazine must be thoroughly removed.
Q2: I've noticed an impurity in my final product that I suspect is benzyl alcohol. What is the source of this impurity and how can I prevent it?
A2: Benzyl alcohol is typically formed from the hydrolysis of the benzyl chloroformate reagent.[4] This can occur if there is excess water in the reaction mixture or if the reaction is exposed to moist air for extended periods.[4] To minimize this side reaction:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Store benzyl chloroformate under anhydrous conditions and handle it in a dry environment, such as under a nitrogen atmosphere.
Purification and Work-up Issues
Q3: How can I effectively remove unreacted piperazine from my crude product mixture?
A3: Unreacted piperazine is a common impurity that can be removed using several methods:
-
Acidic Wash: Piperazine is basic and can be converted to its water-soluble hydrochloride salt by washing the organic reaction mixture with a dilute acid solution (e.g., HCl).[5] This allows for its removal in the aqueous phase during an extraction.
-
Precipitation as a Salt: Piperazine can be selectively precipitated from an acetone (B3395972) solution by the addition of acetic acid, forming piperazine diacetate which can be filtered off.[5][6]
-
Azeotropic Distillation: For larger scale reactions where the product is not volatile, azeotropic distillation can be employed to remove piperazine.[5]
Q4: The disubstituted byproduct is difficult to separate from my desired product. What are the recommended purification techniques?
A4: If the disubstituted byproduct has formed, purification can be challenging due to the similar nature of the compounds. The most effective methods are:
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a reliable method for separating the mono- and di-substituted products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the desired compound, provided there is a sufficient difference in solubility between the product and the byproduct.
Reaction Conditions
Q5: What are Schotten-Baumann conditions and why are they recommended for this synthesis?
A5: Schotten-Baumann conditions refer to a reaction, typically an acylation of an amine, carried out in a two-phase system consisting of an organic solvent and an aqueous base.[7][8][9] This is advantageous for the synthesis of benzyl piperazine-1-carboxylate because the base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.[8][10] This prevents the protonation of the piperazine, which would render it unreactive.[8]
Q6: What is the optimal temperature for this reaction?
A6: The reaction is typically carried out at a low temperature, often starting at 0 °C, especially during the addition of the benzyl chloroformate.[3] This helps to control the exothermicity of the reaction and can improve the selectivity for mono-substitution. The reaction may then be allowed to warm to room temperature.[3]
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Substitution of Piperazine
| Strategy | Principle | Advantages | Disadvantages | Typical Yield |
| Protecting Group (Boc) | One nitrogen is temporarily blocked, directing the reaction to the other nitrogen. | High selectivity for the mono-substituted product. | Multi-step process (protection and deprotection). | High |
| Protonation | One nitrogen is deactivated by forming a salt, favoring reaction at the other nitrogen. | One-pot reaction, avoiding extra protection/deprotection steps.[2] | May require careful control of pH and stoichiometry. | Good to High |
| Excess Piperazine | A large excess of piperazine statistically favors mono-substitution. | Simple, one-step reaction. | Requires extensive purification to remove unreacted piperazine. | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Boc-Protected Intermediate
This protocol is a reliable method for achieving high selectivity for the mono-substituted product.
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (B109758) (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the 1-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct, typically by column chromatography.[1]
Step 2: Synthesis of 1-Benzyl-4-Boc-piperazine-1-carboxylate
-
Dissolve 1-Boc-piperazine (1.0 equivalent) and a base such as triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent like DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[1]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified 1-Benzyl-4-Boc-piperazine-1-carboxylate in DCM.
-
Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.[1]
Protocol 2: Direct Mono-N-Substitution of Piperazine using Protonation
This protocol offers a more direct, one-pot synthesis.
-
Prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of piperazine and piperazine dihydrochloride (B599025) in a suitable solvent like methanol.[2]
-
Cool the solution to 0-5 °C.
-
Slowly add benzyl chloroformate (1.0 equivalent) to the solution.
-
Add a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the HCl formed during the reaction.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, perform a standard workup, which may include an acidic wash to remove any remaining unreacted piperazine.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
Solubility issues of benzyl piperazine-1-carboxylate in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of benzyl (B1604629) piperazine-1-carboxylate in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Solubility Data
Quantitative solubility data for benzyl piperazine-1-carboxylate in a wide range of organic solvents is not extensively published. However, based on available information, the following table summarizes its solubility profile. Researchers are encouraged to determine the solubility in their specific solvent system empirically.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | 200 mg/mL[1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3] | Data not available |
| Ethanol | C₂H₅OH | Soluble[3] | Data not available |
| Chloroform | CHCl₃ | Sparingly Soluble[4] | Data not available |
| Methanol | CH₃OH | Sparingly Soluble[4] | Data not available |
| Water | H₂O | Low Solubility[3] | Data not available |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What steps can I take?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps. The accompanying workflow diagram provides a visual guide to this process.
-
Increase Agitation: Ensure vigorous mixing using a vortex mixer or magnetic stirrer to enhance the dissolution rate.
-
Apply Heat: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures.
-
Use a Co-solvent: Adding a small amount of a good solvent (like DMSO) to a solvent in which the compound is less soluble can significantly improve overall solubility.
-
Consider a Different Solvent: Based on the principle of "like dissolves like," consider switching to a solvent with a polarity that more closely matches that of this compound. Given its structure, polar aprotic solvents or alcohols are good starting points.
-
Particle Size Reduction: If you are working with a solid form of the compound, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.
Q2: My compound dissolved initially with heating, but precipitated out upon cooling. What should I do?
A2: This indicates that the solution was supersaturated at the higher temperature and the compound's solubility is significantly lower at room temperature. To maintain a stable solution, you can either keep the solution at an elevated temperature (if experimentally feasible) or increase the volume of the solvent to prepare a less concentrated solution that remains stable upon cooling.
Q3: Can I use an acidic or basic aqueous solution to dissolve this compound?
A3: this compound has a basic piperazine (B1678402) nitrogen. Therefore, its solubility in aqueous solutions can be increased by acidification. Protonation of the nitrogen atom will form a more polar salt, which is generally more water-soluble. However, be aware that acidic conditions may lead to the hydrolysis of the carbamate (B1207046) group, especially with prolonged exposure or strong acids.
Q4: Are there any solvents I should avoid?
A4: Non-polar solvents such as hexanes and toluene (B28343) are generally poor solvents for this compound due to the polar nature of the piperazine and carbamate moieties. While it has low solubility in water, it is not completely insoluble.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the vials in an orbital shaker within a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Take care not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.
-
Quantification: Dilute the filtered, saturated solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
References
Stability of benzyl piperazine-1-carboxylate under acidic/basic conditions
This technical support center provides guidance on the stability of benzyl (B1604629) piperazine-1-carboxylate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their samples and experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is benzyl piperazine-1-carboxylate at different pH levels?
The stability of this compound is significantly influenced by pH. The key functional group is the benzyloxycarbonyl (Cbz or Z) group, which is a carbamate (B1207046). Generally, the Cbz group is stable under neutral and basic conditions at room temperature.[1][2] However, it is susceptible to cleavage under strong acidic conditions.[1][2]
Q2: What are the expected degradation products of this compound under acidic or basic conditions?
Under strong acidic conditions, the primary degradation pathway is the hydrolysis of the carbamate bond. This cleavage results in the formation of piperazine (B1678402), benzyl alcohol, and carbon dioxide.[2] In a strongly acidic medium, the piperazine will be present as its protonated salt. Under harsh basic conditions, while generally more stable, prolonged exposure to high concentrations of a strong base at elevated temperatures could also lead to hydrolysis of the carbamate linkage, yielding the same degradation products.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container made of an inert material. Exposure to high humidity, extreme temperatures, and acidic or basic contaminants should be avoided to prevent degradation.[2]
Q4: Can I use common analytical techniques to monitor the stability of my this compound sample?
Yes, standard analytical techniques are suitable for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its potential degradation products and quantifying its purity over time.[2] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress during deprotection or stability studies. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure of the compound and its degradation products.
Troubleshooting Guides
Issue: Incomplete Deprotection (Cleavage) of the Cbz Group
Symptom: TLC or HPLC analysis shows a significant amount of starting this compound remaining after an acidic cleavage reaction.
| Possible Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Switch to a stronger acid. For instance, if dilute HCl is ineffective, consider using hydrogen bromide (HBr) in acetic acid.[2][3] |
| Low Reaction Temperature | Increase the reaction temperature. Many acid-catalyzed deprotections of Cbz groups require heating to proceed at a reasonable rate.[3] |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress periodically by TLC or HPLC. |
| Presence of Water | Ensure anhydrous conditions, as excess water can sometimes interfere with certain acidic cleavage reagents. |
Issue: Unexpected Side Products Observed During Stability Studies
Symptom: HPLC or LC-MS analysis reveals unexpected peaks in addition to the parent compound and expected degradation products.
| Possible Cause | Recommended Action |
| Reaction with Solvent | Be cautious when using certain solvents at elevated temperatures. For example, using methanol (B129727) as a solvent during catalytic hydrogenation for deprotection can sometimes lead to N-methylation of the resulting piperazine.[3] |
| Secondary Degradation | Over-stressing the sample (e.g., excessively harsh pH or high temperature) can lead to the formation of secondary degradation products. Reduce the severity of the stress conditions.[4] |
| Contaminants in the Sample or Reagents | Ensure the purity of the starting material and all reagents and solvents used in the study. |
Stability Data Summary
The following table summarizes the expected qualitative stability of the Cbz group in this compound under typical forced degradation conditions. The extent of degradation is generally low under basic conditions and more significant under strong acidic conditions.
| Stress Condition | Reagent/Parameters | Expected Stability of Cbz Group | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Labile | Piperazine, Benzyl Alcohol, CO2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Generally Stable | Piperazine, Benzyl Alcohol, CO2 (minor) |
| Oxidative | 3% H₂O₂, RT | Stable | - |
| Thermal | 80°C | Stable | - |
| Photolytic | UV/Vis light | Stable | - |
This table provides a qualitative summary based on the known chemistry of the Cbz protecting group. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for performing a forced degradation study on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method, in line with ICH guidelines.[5][6][7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours. At specified time points, dissolve the solid or dilute the solution with the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Analytical Method:
-
Use a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
UV detection should be employed at a wavelength where this compound and its potential degradation products have significant absorbance.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijsdr.org [ijsdr.org]
- 7. scispace.com [scispace.com]
Navigating Scale-Up of Benzyl Piperazine-1-Carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up production of benzyl (B1604629) piperazine-1-carboxylate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your development and manufacturing campaigns.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the synthesis and purification of benzyl piperazine-1-carboxylate on a larger scale.
Issue 1: Poor Selectivity and Formation of 1,4-Dibenzyl-piperazine Byproduct
-
Question: During our pilot-scale run, we observed a significant amount of the di-substituted byproduct, 1,4-bis(benzyloxycarbonyl)piperazine, which is complicating purification and reducing our yield of the desired mono-substituted product. What are the primary causes and how can we improve selectivity?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the symmetrical nature of piperazine (B1678402), where both nitrogen atoms are reactive. On a large scale, localized high concentrations of the acylating agent can exacerbate this issue. Here are the primary strategies to enhance mono-selectivity:
-
Stoichiometric Control with Excess Piperazine: Using a significant excess of piperazine (3-5 equivalents or more) statistically favors the reaction of benzyl chloroformate with an unreacted piperazine molecule over the mono-substituted product.
-
Slow Addition of Benzyl Chloroformate: The rate of addition of benzyl chloroformate is critical. A slow, controlled addition maintains a low concentration of the acylating agent, minimizing the opportunity for a second acylation. On a plant scale, this requires a calibrated dosing pump and efficient reactor mixing.
-
In-Situ Mono-Protonation: This one-pot method involves reacting piperazine with one equivalent of a strong acid to form the mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen is deactivated, directing acylation to the free nitrogen base. This avoids the need for a separate protection/deprotection sequence.
-
Use of a Mono-Protected Piperazine: While adding steps, using a mono-protected starting material like 1-Boc-piperazine ensures selective acylation. The economic viability of this route at scale depends on the cost of the protected piperazine and the efficiency of the deprotection step.
-
Issue 2: Exothermic Reaction and Poor Temperature Control
-
Question: We are concerned about the exothermic nature of the reaction between piperazine and benzyl chloroformate, especially in a large reactor. How can we effectively manage the reaction temperature to prevent runaway reactions and minimize side product formation?
-
Answer: The acylation of amines with chloroformates is indeed exothermic and requires careful management at scale. Poor heat dissipation can lead to side reactions and pose a significant safety risk.
-
Controlled Addition Rate: As mentioned for selectivity, a slow addition rate of benzyl chloroformate is the primary method for controlling the exotherm. The addition should be linked to the reactor's cooling capacity to maintain the target temperature.
-
Adequate Cooling: Ensure the reactor is equipped with a sufficiently powerful cooling system (e.g., jacketed vessel with a chilled glycol/brine loop). The heat transfer characteristics of the reactor are a critical parameter in scale-up.
-
Reaction Solvent: The choice of solvent and its volume are important. A higher solvent volume can act as a heat sink, although this may impact reaction kinetics and downstream processing.
-
Initial Temperature: Starting the reaction at a lower temperature (e.g., 0-5 °C) provides a larger buffer to absorb the heat of reaction.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: Our current lab-scale purification relies on column chromatography, which is not feasible for our multi-kilogram production. What are the recommended industrial-scale purification methods for this compound?
-
Answer: Large-scale purification should focus on crystallization and extraction-based methods.
-
Crystallization: Developing a robust crystallization process is key to obtaining high-purity material. This involves:
-
Solvent Screening: Identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution or are easily filtered off.
-
Controlled Cooling: A programmed cooling profile is essential to control crystal size and morphology, which impacts filtration and drying efficiency.
-
Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can ensure consistent crystallization and avoid issues with oiling out or the formation of fine, difficult-to-filter particles.
-
-
Acid-Base Extraction: An aqueous workup with an acid wash can be used to remove unreacted piperazine and other basic impurities. The product, being a carbamate, is less basic and will remain in the organic layer. This is followed by washes with water and brine to remove residual salts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor during the scale-up of the reaction?
-
A1: The most critical parameters are temperature, addition rate of benzyl chloroformate, and mixing efficiency. Continuous monitoring of these parameters is essential for reproducibility and safety.
-
-
Q2: What are the main impurities to expect in the crude product?
-
A2: The primary impurities are typically unreacted piperazine, the di-substituted byproduct (1,4-bis(benzyloxycarbonyl)piperazine), and benzyl alcohol from the hydrolysis of benzyl chloroformate.
-
-
Q3: What are the safety precautions for handling benzyl chloroformate at a large scale?
-
A3: Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure that an emergency shower and eyewash station are readily accessible. It is also moisture-sensitive and will decompose to release corrosive hydrogen chloride gas.[1]
-
-
Q4: How can we handle the piperazine starting material, which can be a solid hydrate?
-
A4: Piperazine is often available as a hexahydrate. It is important to account for the water content when calculating the molar equivalents. Alternatively, anhydrous piperazine can be used, but it is more expensive and hygroscopic.
-
Data Presentation
Table 1: Comparison of Mono-substitution Strategies
| Strategy | Typical Yield of Mono-product | Key Advantages at Scale | Key Challenges at Scale |
| Excess Piperazine | 60-75% | Simple, one-pot reaction. | Requires efficient separation of excess piperazine; higher raw material cost per batch. |
| In-Situ Mono-Protonation | 70-85% | Cost-effective; avoids protection/deprotection. | Requires careful control of acid stoichiometry; potential for salt handling issues. |
| Mono-Boc-Piperazine | >90% (for the acylation step) | High selectivity and purity. | Multi-step process increases overall cost and process time. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via In-Situ Mono-Protonation
This protocol is adapted from established laboratory procedures for selective mono-acylation.
-
Reactor Setup: Charge a suitable jacketed glass-lined reactor with piperazine (2.0 equivalents) and a suitable solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) (10 L/kg of piperazine).
-
Mono-Protonation: Cool the mixture to 0-5 °C with efficient stirring. Slowly add one equivalent of a strong acid (e.g., hydrochloric acid in isopropanol (B130326) or methanesulfonic acid). Maintain the temperature below 10 °C during the addition.
-
Acylation: To the resulting slurry, slowly add benzyl chloroformate (1.0 equivalent) via a dosing pump over 2-4 hours, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the consumption of benzyl chloroformate is complete.
-
Work-up:
-
Add water and a base (e.g., sodium carbonate solution) to neutralize the acid and dissolve any salts.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane mixture).
-
Heat to dissolve the crude product, then cool under a controlled profile to induce crystallization.
-
Isolate the product by filtration, wash with cold solvent, and dry under vacuum.
-
Visualizations
References
Technical Support Center: Synthesis of N-Cbz-piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N-Cbz-piperazine (benzyl 1-piperazinecarboxylate).
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of N-Cbz-piperazine?
A1: The most common impurity is the disubstituted byproduct, 1,4-bis(benzyloxycarbonyl)piperazine (di-Cbz-piperazine). This arises from the reaction of the desired monosubstituted product with another molecule of benzyl (B1604629) chloroformate.
Q2: How can I minimize the formation of the di-Cbz-piperazine byproduct?
A2: There are several strategies to favor monosubstitution:
-
Use of Excess Piperazine (B1678402): Employing a significant excess of piperazine (typically 3-5 equivalents) increases the statistical probability of benzyl chloroformate reacting with an unreacted piperazine molecule rather than the N-Cbz-piperazine product.
-
Slow Addition of Benzyl Chloroformate: Adding the benzyl chloroformate solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second reaction.
-
Protonation Strategy: Utilizing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can effectively "protect" one of the nitrogen atoms, thus promoting monosubstitution.
Q3: My final product has a pungent odor. What is the likely cause?
A3: A pungent odor may be due to residual benzyl chloroformate or its decomposition products. Benzyl chloroformate can decompose, particularly in the presence of moisture, to produce benzyl alcohol, hydrochloric acid, carbon dioxide, and potentially toxic phosgene.[1] Ensuring complete reaction and thorough purification should remove these volatile impurities.
Q4: How can I effectively remove unreacted piperazine during the work-up?
A4: Unreacted piperazine is highly soluble in water. During the work-up, washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) will extract the basic piperazine into the aqueous layer as its salt, leaving the N-Cbz-piperazine in the organic phase.
Q5: What are the key differences in the 1H NMR spectra of N-Cbz-piperazine and di-Cbz-piperazine?
A5: The key difference lies in the integration of the piperazine protons and the presence of a signal for the N-H proton. In N-Cbz-piperazine, you will observe a signal for the N-H proton (which may be broad and its chemical shift can vary depending on the solvent and concentration), and the integration of the piperazine protons will correspond to 8 protons. In the symmetrical di-Cbz-piperazine, there is no N-H proton, and the integration of the piperazine protons will correspond to 8 protons, often showing a single signal due to symmetry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of N-Cbz-piperazine | - Incomplete reaction. - Degradation of benzyl chloroformate. - Suboptimal reaction temperature. - Inefficient extraction during work-up. | - Monitor the reaction by TLC until the starting material is consumed. - Use fresh, high-quality benzyl chloroformate. - Maintain the recommended reaction temperature. - Perform multiple extractions with a suitable organic solvent. |
| High percentage of di-Cbz-piperazine impurity | - Insufficient excess of piperazine. - Addition of benzyl chloroformate was too fast. - Reaction temperature was too high. | - Increase the molar ratio of piperazine to benzyl chloroformate (e.g., 3:1 to 5:1). - Add the benzyl chloroformate solution slowly and dropwise, especially at the beginning of the reaction. - Perform the reaction at a lower temperature (e.g., 0-5 °C). |
| Presence of benzyl alcohol in the final product | - Decomposition of benzyl chloroformate due to moisture in the reactants or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Store benzyl chloroformate under anhydrous conditions. |
| Difficulty in purifying the product by column chromatography | - Similar polarity of N-Cbz-piperazine and di-Cbz-piperazine. - Streaking of the basic product on the silica (B1680970) gel column. | - Use a solvent system with a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) in the eluent. - Consider crystallization as an alternative purification method. The product can often be crystallized from a solvent mixture like ethyl acetate (B1210297)/hexanes. |
| Two spots with similar Rf values on TLC | - The two spots are likely the desired N-Cbz-piperazine and the di-Cbz-piperazine byproduct. | - Use a less polar solvent system to achieve better separation on the TLC plate. - Co-spot with a standard of the starting material to confirm it has been consumed. |
Experimental Protocols
Synthesis of N-Cbz-piperazine
This protocol is designed to favor the formation of the monosubstituted product.
Materials:
-
Piperazine (anhydrous)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add sodium bicarbonate (2.0 equivalents) or triethylamine (1.1 equivalents) to the piperazine solution.
-
Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the benzyl chloroformate.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, the product can often be purified by crystallization from a suitable solvent system such as ethyl acetate/hexanes.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway
Caption: Primary reaction for the synthesis of N-Cbz-piperazine.
Side-Reaction Pathway
References
Validation & Comparative
A Head-to-Head Comparison: Boc-Piperazine vs. Cbz-Piperazine in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. Piperazine (B1678402), a ubiquitous scaffold in pharmaceuticals, often requires mono-protection to enable selective functionalization. Among the most common choices for this task are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. This guide provides an objective, data-driven comparison of Boc-piperazine and Cbz-piperazine to inform rational decisions in synthetic route design.
This comparison delves into the critical aspects of synthesis, stability, and deprotection, supported by experimental data and detailed protocols. We will explore the nuances of each protecting group, offering insights into their respective advantages and limitations in various synthetic contexts.
At a Glance: Key Physicochemical and Synthetic Parameters
| Parameter | Boc-Piperazine | Cbz-Piperazine |
| Full Name | tert-Butyl piperazine-1-carboxylate | Benzyl (B1604629) piperazine-1-carboxylate |
| Abbreviation | N-Boc-piperazine | N-Cbz-piperazine |
| Molecular Weight | 186.25 g/mol | 220.27 g/mol |
| Typical Synthesis Yield | >90%[1][2] | ~90% (estimated from related syntheses)[3] |
| Deprotection Method | Acid-mediated cleavage | Catalytic hydrogenolysis |
| Key Stability | Stable to bases and hydrogenolysis | Stable to acids and bases |
| Orthogonality | Orthogonal to Cbz and Fmoc groups | Orthogonal to Boc and Fmoc groups |
Performance in Synthesis: A Quantitative Comparison
The efficiency of both the protection and deprotection steps is a critical factor in the overall yield and feasibility of a synthetic route.
Synthesis of Protected Piperazines
The synthesis of mono-protected piperazines can be challenging due to the potential for di-substitution. However, optimized protocols provide good yields for both Boc and Cbz derivatives.
| Protecting Group | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Boc | Piperazine, Di-tert-butyl dicarbonate (B1257347) | Dichloromethane (B109758) | 20 °C | 4 h | 98.6% |
| Cbz | Piperazine, Benzyl chloroformate, NaHCO₃ | THF/H₂O | 0 °C to RT | 20 h | 90%[3] |
Deprotection of Piperazine Moiety
The choice of protecting group is often dictated by the conditions required for its removal and the compatibility of these conditions with other functional groups in the molecule.
| Protected Piperazine | Deprotection Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Boc-piperazine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 h | High (often quantitative) |
| Cbz-piperazine | H₂, 10% Pd/C | Methanol | 60 °C | 40 h | High (often quantitative)[3] |
Chemical Structures and Reaction Pathways
Experimental Protocols
Synthesis of N-(tert-butoxycarbonyl)piperazine (Boc-piperazine)
This protocol is adapted from a high-yield synthesis method.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (1 equivalent) in dichloromethane at 20 °C.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane.
-
Stir the reaction mixture at 20 °C for 4 hours.
-
Monitor the reaction by TLC until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine. A reported yield for a similar process is 98.6%.
Synthesis of 1-(Benzyloxycarbonyl)piperazine (Cbz-piperazine)
This protocol is a general method for the Cbz protection of amines.[3]
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve piperazine (1 equivalent) and sodium bicarbonate (2 equivalents) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Slowly add benzyl chloroformate (1.5 equivalents).
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-Cbz-piperazine, with an expected yield of around 90%.[3]
Deprotection of N-Boc-piperazine
This is a standard procedure for the acid-mediated cleavage of a Boc group.
Materials:
-
N-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-piperazine (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo to yield the piperazine salt. The free base can be obtained by neutralization with a suitable base.
Deprotection of N-Cbz-piperazine
This protocol describes the hydrogenolysis of the Cbz group.[3]
Materials:
-
N-Cbz-piperazine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
Dissolve N-Cbz-piperazine (1 equivalent) in methanol.
-
Add 10% Pd/C (catalytic amount) to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas at 60 °C for 40 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected piperazine.
Orthogonal Protection Strategies: A Key Advantage
A significant advantage of using Boc and Cbz protecting groups is their orthogonality.[4] This means that one can be selectively removed in the presence of the other, allowing for the differential functionalization of a molecule with multiple protected amines. For instance, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at the Boc-protected site using acid, leaving the Cbz group intact for a subsequent transformation.[5]
Case Study: Strategic Choice in Bioactive Molecule Synthesis
In the synthesis of complex bioactive molecules, the choice between Boc and Cbz protecting groups can be critical. For example, in the synthesis of certain kinase inhibitors, a Boc-protected piperazine might be favored if the synthetic route involves steps that are sensitive to hydrogenation, which would cleave a Cbz group. Conversely, if the molecule contains acid-labile functional groups, a Cbz-protected piperazine would be the preferred intermediate, as the acidic conditions required for Boc removal could lead to undesired side reactions.
For instance, in the synthesis of a series of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which have shown dual D2 and 5-HT1A receptor affinities, N-Boc-piperazine was used as a key intermediate.[1] The synthetic strategy involved coupling reactions with aryl halides, where the Boc group's stability to the reaction conditions and its facile removal in a later step were advantageous.[1]
Conclusion: Making the Right Choice for Your Synthesis
Both Boc- and Cbz-piperazine are invaluable tools in the synthetic chemist's toolbox. The decision of which to employ hinges on a careful analysis of the overall synthetic strategy.
-
Choose Boc-piperazine when:
-
Your molecule is stable to acidic conditions.
-
You need to avoid catalytic hydrogenation due to the presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
A rapid deprotection step is desired.
-
-
Choose Cbz-piperazine when:
-
Your molecule is sensitive to acidic conditions.
-
The synthetic route involves basic or nucleophilic reagents that are compatible with the Cbz group.
-
Hydrogenolysis is a feasible and clean method for deprotection in the context of your molecule's other functional groups.
-
By understanding the distinct characteristics and performance of Boc- and Cbz-piperazine, researchers can design more efficient, robust, and high-yielding synthetic routes for the development of novel chemical entities.
References
A Researcher's Guide to Protecting Groups in Piperazine Synthesis: A Comparative Analysis
The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence in pharmacologically active agents, from anticancer to antiviral medications, underscores the importance of versatile and efficient synthetic routes.[3][4] A critical step in the functionalization of the piperazine scaffold is the use of protecting groups, which allow for selective reactions at one nitrogen atom while the other remains masked.[5][6] This guide provides a comparative overview of common and alternative protecting groups for piperazine synthesis, complete with experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Commonly Employed Protecting Groups: A Head-to-Head Comparison
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The most frequently utilized protecting groups in piperazine synthesis are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Boc (tert-butyloxycarbonyl): The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and straightforward removal under mild acidic conditions.[5] A primary challenge, however, is achieving selective mono-protection of piperazine due to the similar reactivity of its two secondary amine groups, often leading to a mixture of mono- and di-protected products.[5]
Cbz (Benzyloxycarbonyl): The Cbz group is another widely used amine protecting group. It is typically introduced using benzyl (B1604629) chloroformate under alkaline conditions.[7] Deprotection is commonly achieved through catalytic hydrogenation or under acidic conditions, such as with HBr in acetic acid.[7][8]
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[9][10] This property is particularly valuable in complex syntheses requiring multiple, selective deprotection steps.[11][12] Fmoc is extensively used in solid-phase peptide synthesis (SPPS) and its application has been extended to piperazine chemistry.[9][13]
Alternative Protecting Groups and Strategies
Beyond the "big three," other protecting groups and strategies offer unique advantages in specific synthetic contexts.
Trifluoroacetyl Group: The trifluoroacetyl group can be used to protect amines and is stable under various conditions. Its removal is typically achieved under basic conditions. While less common for piperazine itself, N-trifluoroacetyl-protected amino acid chlorides are utilized in peptide coupling reactions, demonstrating their utility in related amide bond formations.[14]
Orthogonal Protection: For the synthesis of complex, asymmetrically substituted piperazines, an orthogonal protection strategy is often necessary.[11] This involves using two different protecting groups that can be removed under distinct conditions. For instance, a combination of the acid-labile Boc group and the base-labile Fmoc group allows for the selective deprotection and functionalization of each nitrogen atom of the piperazine ring.
Comparative Performance Data
The following table summarizes the key performance indicators for the most common protecting groups used in piperazine synthesis.
| Protecting Group | Protection Reagent(s) | Typical Reaction Conditions for Protection | Deprotection Reagent(s) | Typical Reaction Conditions for Deprotection | Typical Yields (Protection) | Typical Yields (Deprotection) | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | DCM or THF, Triethylamine (B128534), 0°C to RT, 1-3h[5] | Trifluoroacetic acid (TFA), HCl in Dioxane | DCM, RT[1][15] | 80-95%[16] | >95%[8] | Stable to a wide range of conditions, easily removed with acid.[5] | Difficult to achieve selective mono-protection.[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Alkaline conditions (pH 8-10)[7] | H₂/Pd-C, HBr/HOAc | Methanol, RT (Hydrogenation); Acetic Acid, RT (Acidolysis)[7][8] | Good to high | Good to high | Stable to acidic and basic conditions, orthogonal to Boc.[8] | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions | 20% Piperidine (B6355638) in DMF, 5% Piperazine/1% DBU in DMF | DMF, RT[9][17] | Good to high | >95%[9][18] | Base-labile, orthogonal to Boc and Cbz.[9][10] | The dibenzofulvene byproduct can cause side reactions if not properly scavenged.[10] |
Experimental Protocols
Protocol 1: Mono-Boc-Protection of Piperazine
This protocol is designed for the selective mono-protection of piperazine.
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.5 M.[5]
-
Base Addition: Add triethylamine (1.1 equiv.).[5]
-
Boc₂O Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equiv.) in the same solvent dropwise over 30 minutes.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.[5]
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.[5]
-
Isolation: Adjust the aqueous phase to pH 10 with a suitable base (e.g., 20% NaOH). Extract the aqueous layer multiple times with chloroform (B151607) or DCM.[5]
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.[5]
Protocol 2: Di-Boc-Protection of Piperazine
This protocol is for the exhaustive protection of both piperazine nitrogens.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).[5]
-
Base Addition: Add triethylamine (2.2 equiv.).[5]
-
Boc₂O Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.[5]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.[5]
-
Work-up and Purification: The work-up and purification follow standard extraction and chromatography procedures to isolate the di-protected product.
Protocol 3: Fmoc-Protection of Piperazine
-
Reaction Setup: The synthesis typically begins with piperazine, which is reacted with Fmoc chloride (Fmoc-Cl) or Fmoc anhydride (B1165640) under basic conditions to introduce the Fmoc protecting group.[13]
-
Hydrochloride Formation (Optional): The resulting Fmoc-piperazine can be converted to its hydrochloride salt by reaction with hydrochloric acid to improve solubility in organic solvents.[13]
Protocol 4: Deprotection of Boc-Protected Piperazine
-
Reaction Setup: Dissolve the Boc-protected piperazine in a suitable solvent such as dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane).[8]
-
Reaction: Stir the reaction at room temperature until the deprotection is complete (typically monitored by TLC or LC-MS).
-
Work-up: Remove the excess acid and solvent in vacuo. The product is often obtained as the corresponding salt.
Protocol 5: Deprotection of Fmoc-Protected Piperazine
-
Reaction Setup: Dissolve the Fmoc-protected piperazine in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF or a cocktail of 5% piperazine and 1% DBU in DMF.[9][17]
-
Reaction: Stir at room temperature. The deprotection is typically very rapid, often complete in minutes.[17][18]
-
Work-up: The work-up involves removing the deprotection reagents and byproducts, often through extraction or precipitation.
Visualizing Synthetic Strategies
Caption: A generalized workflow for the synthesis of asymmetrically substituted piperazines using a protecting group strategy.
Caption: An illustration of an orthogonal protection strategy using acid-labile (Boc) and base-labile (Fmoc) groups for selective functionalization of piperazine.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23441G [pubs.rsc.org]
A Comparative Purity Analysis of Commercial Benzyl Piperazine-1-Carboxylate for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercial-grade benzyl (B1604629) piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting the sigma-1 receptor. We will explore common impurities, present detailed analytical methodologies for purity assessment, and compare its profile to relevant alternatives in the field.
Introduction to Benzyl Piperazine-1-Carboxylate and Its Alternatives
This compound (C₁₂H₁₆N₂O₂) is a widely used building block in medicinal chemistry. Its piperazine (B1678402) core is a common scaffold in a variety of biologically active molecules. In the context of drug development, particularly for neurological disorders, several piperazine derivatives serve as important intermediates or final compounds. For the purpose of this guide, we will compare this compound with two relevant alternatives that share the piperazine scaffold and have applications in pharmaceutical research:
-
N-Benzylpiperazine (BZP): A simpler derivative, BZP is used as an intermediate in chemical synthesis and has been studied for its stimulant properties, which are qualitatively similar to amphetamine.[1]
-
1-(4-Methoxyphenyl)piperazine: This compound serves as an intermediate in the synthesis of antifungal agents like itraconazole (B105839) and posaconazole.[2][3]
The choice between these intermediates often depends on the desired final molecular structure and the specific synthetic route. However, the purity of each of these commercially available starting materials can significantly impact the outcome of a synthesis and the biological activity of the final product.
Comparative Purity of Commercial Products
While most commercial suppliers of this compound and its alternatives claim a purity of ≥98%, the nature and percentage of the remaining impurities can vary. These impurities can arise from the synthetic route, degradation, or storage conditions.
Potential Impurities in Commercial this compound:
Based on common synthetic routes, which often involve the reaction of piperazine with a benzyl-containing reagent, the following impurities may be present:
-
Piperazine: Unreacted starting material.
-
1,4-Dibenzylpiperazine: A common byproduct resulting from the disubstitution of piperazine.[4]
-
Benzyl alcohol: From the hydrolysis of the benzyl chloroformate reagent or the product itself.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate).
The following table provides a hypothetical comparison of the purity profiles of commercial this compound and its alternatives, based on typical supplier specifications and likely impurities.
| Compound | Typical Purity | Potential Major Impurities | Analytical Techniques for Purity Determination |
| This compound | ≥98% | Piperazine, 1,4-Dibenzylpiperazine, Benzyl alcohol | HPLC, GC-MS, NMR |
| N-Benzylpiperazine (BZP) | ≥98% | Piperazine, 1,4-Dibenzylpiperazine | GC-MS, HPLC |
| 1-(4-Methoxyphenyl)piperazine | ≥98% | Piperazine, Bis(4-methoxyphenyl)piperazine | HPLC, GC-MS, NMR |
Experimental Protocols for Purity Analysis
To empower researchers to independently verify the purity of their starting materials, we provide the following detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds. For piperazine derivatives, which may lack a strong UV chromophore, derivatization can be employed to enhance detection.[5]
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard (for reference)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying unknown impurities by their mass fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Methanol (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks by their retention times and mass spectra. The mass spectrum of this compound is expected to show characteristic fragments.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity analysis (qNMR) against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected chemical shifts for this compound should be referenced against known spectra.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum to confirm the carbon skeleton and identify any major carbon-containing impurities.
-
-
Data Analysis:
-
Integrate the proton signals and compare them to the expected integration values for the pure compound. The presence of unexpected signals may indicate impurities.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for the purity analysis of commercial chemical intermediates.
Many piperazine derivatives, including those developed from this compound, are investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular signaling pathways.[8][9]
Caption: Simplified signaling pathway involving the sigma-1 receptor.
Conclusion
The purity of chemical intermediates like this compound is a critical factor in the success of research and development in the pharmaceutical industry. While commercial suppliers generally provide materials of high purity, it is incumbent upon the researcher to verify this purity using robust analytical methods. The HPLC, GC-MS, and NMR protocols detailed in this guide provide a comprehensive framework for such an analysis. By understanding the potential impurities and having the means to detect them, researchers can ensure the integrity of their results and accelerate the drug discovery process.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. darshanpharmaindia.in [darshanpharmaindia.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. BENZYL 1-PIPERAZINECARBOXYLATE(31166-44-6) 1H NMR spectrum [chemicalbook.com]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine-Based Linkers in PROTACs for Enhanced Drug Development
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase ligand. This guide provides a comparative study of piperazine-based linkers, offering insights into their performance against other common linker types, supported by experimental data and detailed protocols.
The choice of a PROTAC linker significantly influences a molecule's physicochemical properties, cell permeability, metabolic stability, and ultimately, its degradation efficiency. Piperazine-containing linkers have emerged as a popular choice due to their unique structural and chemical properties. This guide will delve into a comparative analysis of these linkers, providing a valuable resource for optimizing PROTAC design.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The bifunctional nature of a PROTAC allows it to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Comparative Performance of Piperazine-Based Linkers
Piperazine (B1678402) linkers are often categorized as semi-rigid linkers. Their cyclic nature imparts a degree of conformational constraint compared to flexible polyethylene (B3416737) glycol (PEG) or alkyl chains. This semi-rigidity can be advantageous in pre-organizing the PROTAC molecule into a conformation favorable for the formation of a productive ternary complex, potentially reducing the entropic penalty of binding.[1]
Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[2][3] This is a significant advantage, as many PROTACs are large molecules that often suffer from poor solubility. However, the pKa of the piperazine ring is highly sensitive to the surrounding chemical environment, and modifications to the linker can significantly impact its protonation state.[2][3][4][5][6][7] The strategic placement of electron-withdrawing or -donating groups near the piperazine ring can therefore be used to fine-tune the physicochemical properties of the PROTAC.
The inclusion of a piperazine moiety has also been shown to improve the metabolic stability of PROTACs by preventing N-dealkylation reactions.[8][9][10]
Below is a summary of quantitative data from various studies comparing the performance of PROTACs with piperazine-based linkers to those with other common linker types.
| Target Protein | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Reference |
| BRD4 | HeLa | Triazole-only | >1000 | <20 | - | - | [1] |
| Piperazine-PEG hybrid | 100-200 | ~80 | - | - | [1] | ||
| Pirin | SK-OV-3 | Ether | >3000 | No degradation | - | - | [11] |
| Methylene Piperazine | 50 | ~100 | - | - | [11] | ||
| SMARCA2/4 | MV-4-11 | PEG | 250-300 | 65-70 | 0.11 | - | [12] |
| BTK | Mino | Piperazine-containing | 2.2 | 97 | - | - | [13] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[2]
Cell Viability Assay (IC50 Determination)
This assay is used to determine the concentration of a PROTAC that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[1]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.[3]
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across a lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[14][15]
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.[14]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5 hours) at room temperature.[14]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.[14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.[4]
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing the PROTAC, liver microsomes (human or other species), and an NADPH regenerating system in a suitable buffer.[8][16]
-
Incubation: Incubate the mixture at 37°C.[8]
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[8][17]
-
Sample Preparation and Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[8]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance of the PROTAC.[11][17]
Conclusion
The selection of a linker is a critical decision in the design of a potent and effective PROTAC. Piperazine-based linkers offer several advantages, including improved solubility, metabolic stability, and the potential for favorable pre-organization for ternary complex formation. However, the performance of any linker is highly context-dependent, and its properties can be significantly influenced by the surrounding chemical functionalities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of PROTACs, ultimately contributing to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. explorationpub.com [explorationpub.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAMPA | Evotec [evotec.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of Benzyl Piperazine-1-Carboxylate Analogs as Anticancer Agents
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and mechanism of action of novel piperazine (B1678402) derivatives.
The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a series of benzyl (B1604629) piperazine-1-carboxylate analogs, specifically 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, and evaluates their potential as anticancer agents. By presenting comparative data on their cytotoxicity against a panel of human cancer cell lines, this document aims to provide a clear understanding of their structure-activity relationships (SAR) and validate their biological activity.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of a series of synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was evaluated against a diverse panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values, providing a quantitative comparison of the potency of each analog.[1][2]
| Compound | Substituent (R) | HUH7 (Liver) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | FOCUS (Liver) GI₅₀ (µM) | MAHLAVU (Liver) GI₅₀ (µM) | HEPG2 (Liver) GI₅₀ (µM) | HEP3B (Liver) GI₅₀ (µM) | BT20 (Breast) GI₅₀ (µM) | T47D (Breast) GI₅₀ (µM) | CAMA-1 (Breast) GI₅₀ (µM) | KATO-3 (Gastric) GI₅₀ (µM) | MFE-296 (Endometrial) GI₅₀ (µM) |
| 5a | -H | 1.13 | 0.94 | 0.99 | 1.91 | 0.44 | 0.31 | 0.85 | 1.67 | 1.22 | 1.49 | 2.53 | 1.22 |
| 5b | 4-F | 1.05 | 1.05 | 1.01 | 1.48 | 0.51 | 0.45 | 1.01 | 1.25 | 1.09 | 1.33 | 2.11 | 1.55 |
| 5c | 4-Cl | 1.11 | 0.89 | 1.05 | 1.55 | 0.49 | 0.39 | 0.95 | 1.31 | 1.15 | 1.41 | 2.23 | 1.32 |
| 5d | 4-Br | 1.23 | 1.03 | 1.17 | 1.67 | 0.55 | 0.42 | 1.07 | 1.45 | 1.27 | 1.59 | 2.45 | 1.48 |
| 5e | 4-CH₃ | 1.35 | 1.15 | 1.29 | 1.89 | 0.63 | 0.51 | 1.19 | 1.57 | 1.39 | 1.71 | 2.67 | 1.64 |
| 5f | 4-Ph | 1.47 | 1.27 | 1.41 | 2.01 | 0.71 | 0.59 | 1.31 | 1.69 | 1.51 | 1.83 | 2.89 | 1.76 |
| 5g | 2,4-diF | 1.09 | 0.98 | 1.03 | 1.51 | 0.53 | 0.47 | 1.03 | 1.28 | 1.12 | 1.37 | 2.15 | 1.41 |
Data extracted from "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives".[1][2]
Structure-Activity Relationship (SAR) Insights: The data reveals that all synthesized compounds exhibit significant cytotoxic activity across the tested cancer cell lines, with GI₅₀ values in the micromolar range.[1][2] The nature of the substituent on the 4-position of the benzoyl ring influences the potency. Generally, electron-withdrawing groups (e.g., -F, -Cl) or no substitution (-H) result in slightly higher potency compared to electron-donating (-CH₃) or bulky groups (-Ph).[1][2] For instance, compound 5a (unsubstituted) and the halogen-substituted analogs (5b , 5c , 5g ) consistently show high cytotoxicity levels.[1][2] The introduction of a bulky biphenyl (B1667301) group (5f ) appears to slightly decrease the inhibitory effect.[2]
Mandatory Visualizations
Here we present diagrams illustrating the experimental workflow for validating the biological activity of these analogs and the proposed signaling pathway for their anticancer effects.
References
HPLC vs. GC-MS for Benzyl Piperazine-1-Carboxylate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate quantification and characterization of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of benzyl (B1604629) piperazine-1-carboxylate and its related piperazine (B1678402) derivatives. The information presented is a synthesis of experimental data from various studies on structurally similar compounds to aid in methodology selection.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data from validated methods for piperazine derivatives, which can serve as a benchmark for the analysis of benzyl piperazine-1-carboxylate.
| Parameter | HPLC-UV (with Derivatization for Piperazine) | GC-MS (for 1-Benzylpiperazine & TFMPP) |
| Linearity Range | ~30 to 350 ppm | 0 - 10 µg/mL[1][2] |
| Limit of Detection (LOD) | 30 ppm[3] | 0.002 - 0.004 µg/mL (in plasma and urine)[1][2] |
| Limit of Quantification (LOQ) | 90 ppm[3] | 0.008 - 0.016 µg/mL (in plasma and urine)[1][2] |
| Accuracy (% Recovery) | 104.87 - 108.06%[3] | Not explicitly stated, but extraction efficiencies were 79-108%[1][2] |
| Precision (%RSD) | < 4.0%[3] | < 20%[1] |
| Derivatization | Required for UV detection of piperazine[3][4] | May be required for improved volatility and chromatography[5] |
| Primary Detector | UV-Vis/DAD[3][5] | Mass Spectrometer[1][2] |
General Analytical Workflow
The overall workflow for both HPLC and GC-MS analysis involves several key stages, from initial sample preparation to final data interpretation. While the fundamental steps are similar, the specifics of each stage are tailored to the chosen technique and the analyte's properties.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following protocols are based on published methods for piperazine derivatives and can be used as a starting point for developing a method for this compound.
HPLC-UV Method for Piperazine (with Derivatization)
This method is adapted from a validated procedure for the analysis of piperazine in an active pharmaceutical ingredient (API) and requires a derivatization step to make the analyte UV-active.[3][4]
-
Derivatization: The method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative.[3]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent.
-
Add the NBD-Cl derivatizing agent and allow the reaction to proceed under controlled temperature and time.
-
Quench the reaction and dilute the sample to the final concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[3]
-
Detection Wavelength: 340 nm.[3]
-
Injection Volume: 10 µL.[3]
-
GC-MS Method for 1-Benzylpiperazine (BZP)
This protocol is based on a validated method for the simultaneous quantification of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in biological matrices.[1][2]
-
Sample Preparation:
-
For plasma samples, perform protein precipitation.
-
For some matrices, enzymatic hydrolysis may be necessary.
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.
-
A derivatization step, such as perfluoroacylation, may be employed.
-
-
Instrumental Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column.
-
Carrier Gas: Helium.
-
Injector Temperature: Typically around 250-290°C.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature. For example, hold at 100°C for 5 minutes, then ramp at 10°C/min to 290°C and hold for 20 minutes.
-
Mass Spectrometer: Operated in either full scan mode for screening or selected ion monitoring (SIM) mode for quantification.
-
Discussion and Recommendations
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6][7] For this compound, which is a non-volatile solid, HPLC would be the more conventional choice. The primary challenge for piperazine-containing compounds without a strong chromophore is detection. This can be overcome by using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS). The latter would provide both high sensitivity and selectivity. The derivatization approach with UV detection is also a viable and cost-effective option if MS detection is not available.[3]
GC-MS is a powerful technique for volatile and thermally stable compounds.[6][7] While this compound itself is not highly volatile, it may be amenable to GC-MS analysis, potentially after a derivatization step to increase its volatility and thermal stability. GC-MS offers excellent sensitivity and selectivity, making it a strong choice for trace analysis and confirmation of identity.[1][8] The availability of extensive mass spectral libraries can aid in the identification of unknown impurities.
-
For routine analysis and quantification of this compound in pharmaceutical formulations, HPLC-UV (if the molecule has a suitable chromophore) or LC-MS is the recommended starting point due to the compound's non-volatile nature.
-
GC-MS could be a valuable alternative , especially for impurity profiling where volatile related substances are expected or for forensic applications requiring high specificity. A feasibility study including derivatization would be necessary to develop a robust GC-MS method.
Ultimately, the choice between HPLC and GC-MS will be driven by the specific analytical challenge, including the sample matrix, required sensitivity, available instrumentation, and the need for structural confirmation.
References
- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Catalysts for Cbz-Piperazine Hydrogenolysis
For researchers and professionals in drug development and chemical synthesis, the efficient deprotection of the carbobenzyloxy (Cbz) group from piperazine (B1678402) is a critical step. The selection of an appropriate catalyst is paramount to ensure high yield, selectivity, and operational safety. This guide provides a comparative analysis of common catalysts for the hydrogenolysis of Cbz-piperazine, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The hydrogenolysis of the Cbz group is most commonly achieved through catalytic hydrogenation, which involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) carbamate (B1207046) moiety. The standard reaction involves a catalyst, a hydrogen source, and a suitable solvent. While Palladium on carbon (Pd/C) is the industry standard, other catalysts can offer advantages in specific contexts.
Table 1: Comparison of Catalysts for Cbz-Protected Amine Hydrogenolysis
| Catalyst | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| 10% Pd/C | H₂ (gas) | Methanol, Ethanol | Room Temp. - 50 | 1 - 12 h | >95% | Industry standard, highly efficient, but requires handling of flammable H₂ gas.[1] |
| 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | Methanol, Ethanol | Room Temp. - Reflux | 0.5 - 6 h | >90% | Safer alternative to H₂ gas (transfer hydrogenation), reaction is often faster.[1][2] |
| 5% Pd/C | H₂ (gas) | Ethanol, Ethyl Acetate | 60 - 80 | 1 - 4 h | >90% | Can be more cost-effective than 10% Pd/C; often used in flow chemistry systems.[3] |
| Raney® Nickel | H₂ (gas) | Ethanol | 25 - 70 | 4 - 24 h | Variable | Lower cost than Palladium catalysts, but often requires higher catalyst loading and longer reaction times. May exhibit different selectivity.[4] |
| Nickel Boride (in situ) | NaBH₄ | Methanol | Room Temp. | 0.5 - 2 h | ~90% | Inexpensive and effective alternative, avoids pyrophoric catalysts.[5] |
Note: The data presented is a summary from various studies on Cbz-protected amines and may require optimization for Cbz-piperazine specifically.
Signaling Pathways and Experimental Workflows
The general mechanism for the catalytic hydrogenolysis of a Cbz-protected amine involves the oxidative addition of the benzyl C-O bond to the metal surface, followed by hydrogenolysis to release the unprotected amine, toluene, and carbon dioxide.
Caption: General experimental workflow for the catalytic hydrogenolysis of Cbz-piperazine.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Hydrogenolysis using 10% Pd/C and Hydrogen Gas
This protocol is a standard and highly effective method for Cbz deprotection.
Materials:
-
Cbz-piperazine
-
10% Palladium on carbon (Pd/C), typically 5-10 mol%
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Cbz-piperazine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the piperazine product.
Protocol 2: Transfer Hydrogenolysis using 10% Pd/C and Ammonium Formate
This method offers a safer alternative to using hydrogen gas.[1][2]
Materials:
-
Cbz-piperazine
-
10% Palladium on carbon (Pd/C), typically 5-10 mol%
-
Ammonium formate (HCOONH₄), typically 3-5 equivalents
-
Methanol (or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
To a round-bottom flask, add Cbz-piperazine and dissolve it in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid and may be complete within 30 minutes to a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be further purified if necessary.
Caption: Decision logic for selecting a suitable catalyst for Cbz-piperazine hydrogenolysis.
Conclusion
The choice of catalyst for Cbz-piperazine hydrogenolysis is a critical decision that impacts reaction efficiency, safety, and cost. For most applications, 10% Pd/C remains the catalyst of choice, offering high yields and relatively short reaction times. The use of ammonium formate in transfer hydrogenolysis provides a safer and often faster alternative to pressurized hydrogen gas. For cost-sensitive processes, Raney® Nickel or in situ generated nickel boride are viable alternatives, though they may require more optimization. Researchers should select the most appropriate method based on the specific requirements of their synthesis and available laboratory infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. thalesnano.com [thalesnano.com]
- 4. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Benzyl Piperazine-1-carboxylate Derivatives: A Comparative Efficacy Guide
For Immediate Release
A comprehensive analysis of recently synthesized drug candidates derived from benzyl (B1604629) piperazine-1-carboxylate reveals a promising landscape for the development of novel anticancer therapeutics. This guide provides a comparative overview of the efficacy of these compounds, with a focus on their activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Detailed experimental protocols and insights into the potential mechanism of action are presented to support ongoing research and development in this critical area.
The benzyl piperazine-1-carboxylate scaffold has proven to be a versatile starting point for the synthesis of a diverse range of compounds with significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to this core structure can profoundly influence the anticancer potency and selectivity of the resulting molecules.
Comparative Efficacy of Benzothiazole-Piperazine Derivatives
A study by Yarim and colleagues explored a series of benzothiazole-based piperazine (B1678402) derivatives, evaluating their in vitro anticancer activity. The results, summarized below, highlight the differential sensitivity of MCF-7 and HCT-116 cell lines to these compounds.
| Compound ID | Structure | MCF-7 IC₅₀ (µM)[1][2] | HCT-116 IC₅₀ (µM)[2] |
| 1a | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | >100 | 4.8 |
| 1d | 2-[4-(4-chlorobenzyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | 9.2 | 10.4 |
| 2a | N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide | 11.5 | 4.5 |
| 5-Fluorouracil | (Standard Chemotherapeutic) | 5.0 | 4.2 |
Efficacy of Benzhydryl Piperazine Derivatives
In a separate investigation, Kumar and team synthesized and evaluated a series of benzhydryl piperazine derivatives for their anticancer potential. The IC₅₀ values against the HCT-116 cell line are presented below, with gefitinib (B1684475) serving as a reference compound.
| Compound ID | Structure | HCT-116 IC₅₀ (µM)[3] |
| 3a | 1-(benzhydryl)-4-((4-chlorophenyl)sulfonyl)piperazine | 18.24 |
| 3b | 1-(benzhydryl)-4-((4-bromophenyl)sulfonyl)piperazine | 11.17 |
| 3c | 1-(benzhydryl)-4-((4-fluorophenyl)sulfonyl)piperazine | 4.63 |
| Gefitinib | (Standard Chemotherapeutic) | 10.51 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC₅₀) values, a key measure of a drug's potency, was primarily conducted using the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (MCF-7 or HCT-116) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for 48 to 72 hours.
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC₅₀ value is determined from the dose-response relationship.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
While the precise molecular targets for many of these novel compounds are still under investigation, the PI3K/Akt signaling pathway is a frequently implicated target in cancer therapy. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The inhibition of key kinases within this pathway, such as PI3K and Akt, can lead to the induction of apoptosis and a reduction in tumor growth.
Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for the synthesis and in vitro evaluation of these novel anticancer agents is depicted in the following diagram.
Caption: General workflow for anticancer drug discovery.
The presented data underscores the potential of this compound derivatives as a promising class of anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
A Researcher's Guide to Piperazine Protection: A Cost-Benefit Analysis of Boc, Cbz, and Fmoc Strategies
For researchers, scientists, and drug development professionals, the piperazine (B1678402) moiety is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to its valuable physicochemical properties.[1][2] The synthesis of complex molecules containing this scaffold frequently necessitates the use of protecting groups to control the reactivity of its two nitrogen atoms, enabling selective functionalization.[1][3]
The choice of a protecting group is a critical strategic decision, profoundly impacting the overall efficiency, cost, and success of a multi-step synthesis.[4][5] This guide provides an objective comparison of the three most common piperazine protection strategies—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into a cost-benefit analysis supported by experimental data, detailed protocols, and workflow visualizations to empower chemists to make the most informed decision for their specific synthetic challenges.
Performance and Cost: A Comparative Overview
A holistic evaluation of these protecting groups must consider reagent costs, reaction efficiency, and the conditions required for both installation and removal. The following tables summarize key quantitative data for a direct comparison.
Table 1: Cost Analysis of Protecting Group Reagents
| Protecting Group | Typical Reagent | Molar Mass ( g/mol ) | Typical Reagent Cost (per gram) | Deprotection Reagent | Deprotection Reagent Cost |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 218.25 | ~$0.22 - $1.50 | Trifluoroacetic Acid (TFA) | ~$0.36 - $0.80 per mL |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | 170.59 | ~$0.28 - $12.72 | H₂, Palladium on Carbon (Pd/C) | ~$31.50 - $191.00 per gram of 10% Pd/C |
| Fmoc | Fmoc-OSu | 337.33 | ~$0.25 - $8.59 | Piperidine (B6355638) | ~$0.17 - $0.85 per mL |
Note: Costs are estimates based on catalog prices and can vary significantly based on supplier, purity, and quantity. Bulk pricing may be substantially lower.[5]
Table 2: Performance and Reaction Conditions
| Protecting Group | Typical Protection Time | Typical Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | 1-5 hours[1] | High (>90%)[5] | Strong acids (e.g., TFA, HCl)[6] | Robust, high-yielding protection; volatile cleavage byproducts.[4] | Requires strong acidic conditions for removal; potential for t-butyl cation side reactions.[4][7] |
| Cbz | 1-24 hours[5] | High (>90%)[5][8] | Catalytic hydrogenolysis (H₂, Pd/C)[8]; Strong Acids[9] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[4] | Not compatible with hydrogenation-sensitive functional groups (e.g., alkynes, alkenes, some halides).[5][10] |
| Fmoc | 1-24 hours[5] | High (>90%)[11] | Mild base (e.g., 20% Piperidine in DMF)[12] | Mild, basic deprotection; orthogonal to acid-labile groups; UV monitoring is possible.[4][5] | Base-labile; can be prematurely cleaved by some amine nucleophiles.[5] |
Strategic Visualization of Protection Workflows
To better illustrate the logic of piperazine protection, the following diagrams outline the general workflow and the concept of orthogonal protection.
Caption: General experimental workflow for piperazine functionalization.
Caption: Orthogonality of common amine protecting groups.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Boc Protection & Deprotection
The tert-butoxycarbonyl (Boc) group is valued for its stability and straightforward removal under mild acidic conditions.[1]
Protocol 1a: Synthesis of Mono-Boc-piperazine [1]
-
Reaction Setup: Dissolve piperazine (1.0 equiv.) in methanol (B129727) (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Remove the solvent in vacuo. Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Isolation: Adjust the aqueous phase to pH 10 with 20% NaOH. Extract the aqueous layer multiple times with chloroform (B151607) or DCM.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved via column chromatography if needed.[1]
Protocol 1b: Deprotection of Boc-piperazine [6][13]
-
Reaction Setup: Dissolve the N-Boc-piperazine derivative (1.0 equiv.) in dichloromethane (B109758) (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (2-10 equiv.) or a solution of 4M HCl in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Isolation: Neutralize the residue by adding a saturated aqueous solution of NaHCO₃ or another suitable base. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.
Caption: Nucleophilic acyl substitution for Boc protection.[1]
Cbz Protection & Deprotection
The benzyloxycarbonyl (Cbz) group offers excellent stability to both acidic and basic conditions, making it a robust choice for complex syntheses.[4]
Protocol 2a: Synthesis of Mono-Cbz-piperazine [8][14]
-
Reaction Setup: To a solution of piperazine (2.0 equiv.) in a 2:1 mixture of THF/H₂O or in water, add sodium bicarbonate (NaHCO₃, 2.0 equiv.). Cool the mixture to 0 °C.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the solution to warm to room temperature and stir for 12-20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to isolate the mono-Cbz-piperazine.
Protocol 2b: Deprotection of Cbz-piperazine (Hydrogenolysis) [8]
-
Reaction Setup: Dissolve the N-Cbz-piperazine derivative (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). This can take from 1 to 40 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene (B28343) and CO₂, are volatile and easily removed.[8]
Fmoc Protection & Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for solid-phase peptide synthesis due to its cleavage under very mild basic conditions.[12]
Protocol 3a: Synthesis of Mono-Fmoc-piperazine [11]
-
Reaction Setup: Dissolve piperazine (2.0 equiv.) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Fmoc-OSu Addition: Add 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu, 1.0 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.
-
Work-up: Dilute the reaction with water and adjust the pH to ~9 with additional NaHCO₃ if necessary. Extract the mixture with diethyl ether to remove impurities.
-
Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The product can be further purified by recrystallization or column chromatography.
Protocol 3b: Deprotection of Fmoc-piperazine [12]
-
Reaction Setup: Dissolve the N-Fmoc-piperazine derivative in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Isolation: The residue can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct. Alternatively, an acid-base extraction can be performed to isolate the basic piperazine product.
Conclusion and Recommendations
The selection of a piperazine protecting group is a strategic decision that balances cost, reaction conditions, and chemical compatibility.
-
Boc: This is the workhorse protecting group for general-purpose piperazine synthesis. Its low cost, high efficiency, and simple deprotection make it ideal for many applications, provided that subsequent reaction steps do not involve strong acids.[4]
-
Cbz: This group offers superior stability and is the best choice when orthogonality to both acid- and base-labile groups is required. However, the need for catalytic hydrogenation for its removal is a significant limitation if the molecule contains reducible functional groups.[5] Alternative, though less common, deprotection methods using strong acid or thiols exist.[9][10]
-
Fmoc: Primarily used when extremely mild deprotection is necessary, especially in the presence of acid-sensitive functionalities. While historically more expensive, it offers a valuable orthogonal strategy.[15] The use of piperazine/DBU mixtures for deprotection has emerged as a safer and highly efficient alternative to piperidine.[16]
By carefully considering the cost-benefit trade-offs and the specific demands of their synthetic route, researchers can select the optimal protection strategy, paving the way for the efficient and successful synthesis of novel piperazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. tdcommons.org [tdcommons.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. jgtps.com [jgtps.com]
- 14. ijacskros.com [ijacskros.com]
- 15. benchchem.com [benchchem.com]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity Profile of Benzyl Piperazine-1-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of benzyl (B1604629) piperazine-1-carboxylate derivatives, a chemical scaffold of significant interest in medicinal chemistry. Due to the prevalence of the piperazine (B1678402) moiety in centrally acting agents, understanding the off-target interactions of its derivatives is crucial for developing selective ligands and minimizing potential side effects. This document summarizes key findings from in vitro studies, offering insights into the structure-activity relationships that govern the binding of these compounds to various G-protein coupled receptors (GPCRs).
Quantitative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of a selection of benzyl piperazine derivatives at key central nervous system (CNS) receptors. The data is compiled from various studies and showcases the influence of substitutions on the benzyl and piperazine moieties on receptor selectivity. It is important to note that direct cross-reactivity studies for a comprehensive library of benzyl piperazine-1-carboxylate derivatives are limited in the public domain; therefore, data from closely related benzylpiperazine and arylpiperazine analogs are included to infer potential cross-reactivity patterns.
| Compound/Derivative | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) | Sigma σ1 (Ki, nM) | Sigma σ2 (Ki, nM) |
| Benzylpiperazine (BZP) | >1000 | - | 6050 (EC50) | - | High Affinity | - | - |
| 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane | - | High Affinity | - | - | - | - | - |
| 1-[4-(4-(m-chlorophenyl)piperazin-1-yl)butyl]-3,4-dihydro-2(1H)-quinolinone | Potent Antagonist | - | Potent Antagonist | Potent Antagonist | - | - | - |
| 1-[4-(4-(o-methoxyphenyl)piperazin-1-yl)butyl]-3,4-dihydro-2(1H)-quinolinone | Potent Antagonist | - | Potent Antagonist | Potent Antagonist | - | - | - |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | - | - | - | - | - | 1.6 | 1417 |
Note: '-' indicates data not available. EC50 values represent the concentration for 50% of maximal effect, which can differ from Ki.
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of test compounds for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
1. Materials:
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO or HEK cells transfected with the human receptor).
- Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
- Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Typically a Tris-HCl buffer with appropriate pH and ionic strength, often containing protease inhibitors.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
- Scintillation Counter: To measure the radioactivity.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
- Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways & Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cross-reactivity studies of this compound derivatives.
Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Experimental Workflow for In Vitro Receptor Binding Assay.
Caption: Simplified Signaling of D2 and 5-HT1A Receptors.
Safety Operating Guide
Navigating the Safe Disposal of Benzyl Piperazine-1-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzyl piperazine-1-carboxylate, ensuring operational integrity and adherence to safety protocols.
Key Safety and Physical Data
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Boiling Point | 158-161 °C at 1.4 mmHg | |
| Density | 1.142 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.546 |
Immediate Safety Precautions and Spill Response
In the event of a spill or accidental release, immediate and correct action is crucial to mitigate risks.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area. Essential PPE includes:
-
Tightly fitting safety goggles or a face shield.
-
Chemical-impermeable gloves.
-
A lab coat or impervious clothing.
-
In cases of insufficient ventilation, a NIOSH/MSHA-approved respirator is necessary.[3]
Spill Containment:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[4]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite.
-
Collect and Store: Using spark-proof tools, collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures safety and environmental protection. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]
1. Waste Collection:
-
Transfer waste this compound into a dedicated and compatible hazardous waste container.
-
Collect any contaminated materials, such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled solid waste container.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Utilize secondary containment for liquid waste containers to mitigate potential spills.
4. Disposal Request:
-
Once the container is full or is no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Piperazine-1-Carboxylate
For researchers and scientists engaged in drug development and other laboratory applications, ensuring personal and environmental safety during the handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Benzyl piperazine-1-carboxylate, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against potential exposure to this compound, which is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[5][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][5] Always inspect gloves for integrity before use. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a fume hood.[3][8] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
Operational Plan: Safe Handling and Use
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Handling Environment:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
-
Before beginning any work, confirm that all necessary PPE is available and in good condition.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean all contaminated surfaces with an appropriate solvent and then with soap and water.
Below is a workflow diagram for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Disposal Plan
In the event of a spill or for the disposal of waste, a clear and immediate plan of action is necessary to mitigate hazards.
Spill Response Protocol
Should a spill of this compound occur, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, assess the extent of the spill and identify any immediate hazards, such as proximity to ignition sources.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.
-
Clean-Up:
-
Carefully scoop the absorbed or solid material into a designated, labeled hazardous waste container.[5]
-
Clean the spill area with a cloth or paper towels dampened with a suitable solvent, followed by a thorough wash with soap and water.
-
All materials used for cleanup (absorbent, cloths, etc.) must be disposed of as hazardous waste.[7]
-
-
Decontaminate: Remove and decontaminate all PPE after the cleanup is complete. Wash hands and any exposed skin thoroughly.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers. The containers should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[2]
2. Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][9][10]
-
Never dispose of this compound down the drain or in regular trash.
The following diagram illustrates the decision-making process for chemical waste disposal.
Caption: A decision tree for the proper disposal of chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pksafety.com [pksafety.com]
- 9. angenechemical.com [angenechemical.com]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
